molecular formula C6H5ClN2O2 B1322629 4-Chloro-2-methylpyrimidine-5-carboxylic acid CAS No. 933702-81-9

4-Chloro-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B1322629
CAS No.: 933702-81-9
M. Wt: 172.57 g/mol
InChI Key: XPYWNHCFAFXDLF-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYWNHCFAFXDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627511
Record name 4-Chloro-2-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933702-81-9
Record name 4-Chloro-2-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-methylpyrimidine-5-carboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a crucial intermediate in the development of novel therapeutics.

Chemical and Physical Properties

PropertyValueSource
CAS Number 933702-81-9N/A
Molecular Formula C₆H₅ClN₂O₂N/A
Molecular Weight 172.57 g/mol N/A
Melting Point 55.0 to 59.0 °C (for 4-Chloro-2-methylpyrimidine)[1]
Boiling Point 168 °C (lit.) (for 4-Chloro-2-methylpyrimidine)[1]
Solubility Carboxylic acids with a similar number of carbon atoms are sparingly soluble in water but generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[2]N/A
Appearance Likely a white to off-white crystalline solid.N/A

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and adaptable synthetic strategy involves the cyclocondensation of a suitable three-carbon component with acetamidine, followed by chlorination and functional group manipulation. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Cyclocondensation Cyclocondensation Diethyl ethoxymethylenemalonate->Cyclocondensation Acetamidine hydrochloride Acetamidine hydrochloride Acetamidine hydrochloride->Cyclocondensation Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate Cyclocondensation->Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate Chlorination Chlorination Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate->Chlorination Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Chlorination->Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Hydrolysis Hydrolysis Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate->Hydrolysis This compound This compound Hydrolysis->this compound

A plausible synthetic route to the target compound.
Experimental Protocol: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A general method for synthesizing pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[3] This approach offers a high-yielding and direct route to pyrimidines.[3]

Step 1: Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol This key intermediate is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.[3]

Step 2: Cyclocondensation with an Amidinium Salt The prepared sodium salt is then reacted with an appropriate amidinium salt (in this case, acetamidine hydrochloride) to yield the corresponding 2-substituted pyrimidine-5-carboxylic ester.[3]

Step 3: Hydrolysis to the Carboxylic Acid The resulting ester is subsequently hydrolyzed under acidic or basic conditions to afford the final carboxylic acid product.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of various therapeutic agents. Its reactive chloro and carboxylic acid functionalities allow for diverse chemical modifications, making it a valuable building block for creating libraries of compounds for biological screening.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a crucial role in cancer metastasis and inflammation.[4] Consequently, CXCR4 has emerged as a significant therapeutic target.[5][6] 4-Chloro-2-methylpyrimidine is a known reagent in the preparation of (pyridylmethyl)-/(pyrimidin-4-ylmethyl)-dihydroquinolines, which act as antagonists against CXCR4.[1] The carboxylic acid derivative provides a handle for further structural modifications to optimize antagonist potency and pharmacokinetic properties.

Beta-Secretase (BACE1) Inhibitors

Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[7] Substituted aminopyrimidine derivatives have been identified as potent inhibitors of the BACE1 catalytic site.[8] The this compound scaffold can be elaborated to synthesize novel BACE1 inhibitors with improved efficacy and brain penetration.[9][10]

Logical Workflow for Drug Discovery and Development

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program targeting an enzyme like BACE1.

G cluster_0 Synthesis cluster_1 Screening cluster_2 Lead Optimization cluster_3 Candidate Selection A 4-Chloro-2-methylpyrimidine- 5-carboxylic acid B Library Synthesis (Amide Coupling, etc.) A->B C Compound Purification and Characterization B->C D Primary Enzyme Assay (e.g., BACE1 FRET assay) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F F->B Iterative Design G In vitro ADME/ Tox Assays F->G H In vivo Efficacy and PK Studies G->H I Preclinical Candidate H->I

A typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility in constructing libraries of potential CXCR4 antagonists and BACE1 inhibitors highlights its importance in the fields of oncology, immunology, and neurodegenerative disease research. Further exploration of its chemical reactivity and the development of efficient, scalable synthetic routes will undoubtedly continue to facilitate the discovery of novel therapeutics.

References

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 4-Chloro-2-methylpyrimidine-5-carboxylic acid. The systematic approach outlined below integrates data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to unequivocally confirm the molecular structure of this compound, a crucial step in the process of drug discovery and chemical synthesis.

Compound Identity and Structural Properties

Prior to detailed spectroscopic analysis, fundamental properties of the target compound are established.

  • Chemical Name: this compound[1][2][3][4]

  • Molecular Formula: C₆H₅ClN₂O₂[1][2][4]

  • Molecular Weight: 172.57 g/mol [1][4]

  • CAS Number: 933702-81-9[1][3][5]

The initial step in structure elucidation involves calculating the degree of unsaturation from the molecular formula. For C₆H₅ClN₂O₂, the calculation is as follows:

Degree of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2) = 6 + 1 - (5/2) - (1/2) + (2/2) = 5

A degree of unsaturation of 5 suggests the presence of a combination of rings and/or double bonds. In the context of the proposed pyrimidine structure, this corresponds to the pyrimidine ring (4 degrees of unsaturation: one ring and three double bonds) and the carbonyl group of the carboxylic acid (1 degree of unsaturation).

Spectroscopic Data Analysis

A multi-faceted spectroscopic approach is essential for unambiguous structure determination. The following sections detail the expected data from key analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural insights derived from its fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Da)IonInterpretation
172.00[M]⁺Molecular ion peak, corresponding to the nominal mass of the compound with the ³⁵Cl isotope.
174.00[M+2]⁺Isotopic peak for the ³⁷Cl isotope. The approximate 3:1 intensity ratio of [M]⁺ to [M+2]⁺ is characteristic of a molecule containing one chlorine atom.
155.00[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
127.03[M-COOH]⁺Loss of the carboxylic acid group (45 Da) via decarboxylation.
99.04[M-COOH-HCN]⁺Subsequent loss of hydrogen cyanide from the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet1H-COOH
9.15Singlet1HPyrimidine C6-H
2.75Singlet3H-CH₃

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.5-COOH
~162.0Pyrimidine C2
~160.0Pyrimidine C4
~158.0Pyrimidine C6
~120.0Pyrimidine C5
~25.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300-2500BroadO-H stretchCarboxylic acid O-H[6][7]
~1710StrongC=O stretchCarboxylic acid C=O (dimeric)[6][8]
~1600, ~1480MediumC=N and C=C stretchesPyrimidine ring
~1250StrongC-O stretchCarboxylic acid C-O
~850MediumC-Cl stretchAryl-Cl

Logical Workflow for Structure Elucidation

The process of piecing together the structural puzzle from disparate spectroscopic data sources follows a logical progression. The following diagram illustrates this workflow.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_proposal Structure Assembly cluster_verification Verification MS Mass Spectrometry (MS) MS_Interp Determine Molecular Formula and Isotopic Pattern (Cl) MS->MS_Interp NMR NMR (¹H, ¹³C) NMR_Interp Establish C-H Framework and Connectivity NMR->NMR_Interp IR Infrared (IR) Spectroscopy IR_Interp Identify Key Functional Groups (-COOH, C=N, C-Cl) IR->IR_Interp Propose Propose Structure of 4-Chloro-2-methylpyrimidine- 5-carboxylic acid MS_Interp->Propose IR_Interp->Propose NMR_Interp->Propose Verify Verify Consistency Across All Spectroscopic Data Propose->Verify

Caption: Logical workflow for the structure elucidation process.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate 16 scans to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Protocol 2: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Spectrum Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans at a spectral resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of percent transmittance after automatic ratioing against the collected background spectrum.

Protocol 3: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with a 50:50 mixture of methanol and water containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Analysis Parameters:

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Set the ESI source parameters as follows: capillary voltage at 3.5 kV, capillary temperature at 275°C, and sheath gas flow at 10 (arbitrary units).

    • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Processing: Process the acquired spectra to identify the molecular ion and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Integrated Data Interpretation and Structure Confirmation

The collective body of evidence from the different spectroscopic techniques provides a compelling and self-consistent confirmation of the structure.

  • Mass Spectrometry confirms the molecular weight of 172 Da and the presence of a single chlorine atom, consistent with the formula C₆H₅ClN₂O₂.

  • IR Spectroscopy unequivocally identifies the carboxylic acid functional group through its characteristic broad O-H and strong C=O stretching absorptions. The C=N and C=C stretches support the presence of the pyrimidine ring, and the C-Cl stretch is also accounted for.

  • ¹H NMR Spectroscopy reveals three distinct proton environments: the acidic proton of the carboxylic acid, a single aromatic proton on the pyrimidine ring, and a methyl group. The singlet nature of all peaks indicates a lack of adjacent proton neighbors, which is consistent with the proposed substitution pattern.

  • ¹³C NMR Spectroscopy shows six unique carbon signals, matching the six carbon atoms in the molecular formula. The chemical shifts are in the expected regions for a carboxylic acid carbon, four distinct aromatic carbons within the electron-deficient pyrimidine ring, and a methyl group carbon.

The convergence of all these data points allows for the confident assignment of the structure as this compound.

Compound Characterization Workflow

The following diagram outlines a typical workflow for the characterization and quality control of a synthesized chemical entity like this compound.

characterization_workflow Start Synthesized Compound Purity_Analysis Purity Assessment (HPLC, LC-MS) Start->Purity_Analysis Structure_ID Structure Identification (NMR, MS, IR) Purity_Analysis->Structure_ID Decision Data Concordant with Target Structure? Structure_ID->Decision Pass Qualified Material Decision->Pass Yes Fail Further Purification or Re-synthesis Decision->Fail No

Caption: General workflow for compound characterization and QC.

This technical guide has detailed the systematic process for the structure elucidation of this compound, integrating predictive data with established analytical protocols. This rigorous approach is fundamental to ensuring the identity and quality of chemical compounds in research and development.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-2-methylpyrimidine-5-carboxylic acid. Due to the limited availability of experimentally determined data in public literature, this guide combines computationally predicted values with detailed, generalized experimental protocols for key physicochemical assessments.

Core Physicochemical Data

The following table summarizes the available computed physicochemical properties for this compound. These values are computationally predicted and should be considered as estimates until experimentally verified.

PropertyValueData Type
Molecular Formula C₆H₅ClN₂O₂---
Molecular Weight 172.57 g/mol Computed
XLogP3 1.1Computed
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 4Computed
Rotatable Bond Count 1Computed
Exact Mass 172.0039551 g/mol Computed
Monoisotopic Mass 172.0039551 g/mol Computed
Topological Polar Surface Area 63.1 ŲComputed
Heavy Atom Count 11Computed
CAS Number 933702-81-9---
PubChem CID 22674349---

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to solid organic acids like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[1] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[2]

  • Capillary tubes (sealed at one end)[1][2]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[1] The open end of a capillary tube is dipped into the powder.[2] The tube is then gently tapped on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 cm.[3]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[2]

  • Measurement:

    • A rapid initial heating is performed to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • For an accurate measurement, the sample is heated at a slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[2]

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point.[2][3]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations. Potentiometric titration is a highly accurate method for pKa determination.[4][5]

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)[4]

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[4] The solution is made acidic (pH 1.8-2.0) with a standardized strong acid.[4]

  • Titration: The solution is placed in the titration vessel with the calibrated pH electrode and a magnetic stir bar. The standardized strong base is added incrementally from the burette.[4]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.[4] The titration continues until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[4]

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[6]

Determination of Aqueous Solubility

Solubility is a fundamental property that influences a compound's bioavailability and formulation. For an organic acid, solubility is pH-dependent.

Apparatus:

  • Scintillation vials or test tubes

  • Shaker or rotator

  • Analytical balance

  • pH meter

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers of different pH values.

  • Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.

  • Solubility Determination: The solubility is reported as the concentration of the compound in the saturated solution at each pH. For acidic compounds, solubility is expected to increase at higher pH values due to the formation of the more soluble carboxylate salt.

Visualizations

The following diagrams illustrate generalized workflows for the experimental determination of physicochemical properties.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Powder Solid Sample B Pack Capillary Tube A->B 1-2 cm height C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2°C/min) D->E Cool & Repeat F Observe Melting E->F G Record T_onset F->G H Record T_completion F->H I Report Melting Range G->I H->I pKaTitrationWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare Analyte Solution (Known Conc.) C Acidify Solution (pH ~2) A->C B Calibrate pH Electrode B->C D Add Standardized Base Incrementally C->D E Record pH after Each Addition D->E F Continue to pH ~12 E->F G Plot pH vs. Volume of Titrant F->G H Identify Equivalence Point G->H I Determine pH at Half-Equivalence Point H->I J pKa = pH at 1/2 Equivalence I->J

References

4-Chloro-2-methylpyrimidine-5-carboxylic acid solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of this compound. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It includes a detailed protocol for the widely accepted shake-flask equilibrium method and a summary of expected solubility trends to guide solvent selection.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences the developability of a potential drug candidate. It affects numerous downstream processes, including formulation, bioavailability, and ultimately, therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug discovery, often leading to variable absorption and suboptimal in vivo exposure. Therefore, the accurate characterization of a compound's solubility in various solvents—from aqueous buffers to organic media used in synthesis and formulation—is a foundational step in the research and development pipeline.

Physicochemical Properties of this compound

A summary of the key computed properties for this compound is provided below. These properties can offer initial insights into its potential solubility behavior.

PropertyValueSource
Molecular FormulaC₆H₅ClN₂O₂[1]
Molecular Weight172.57 g/mol [1]
IUPAC NameThis compound[1]
CAS Number933702-81-9[1]

The structure contains both a polar carboxylic acid group, which is expected to interact favorably with polar and protic solvents, and a chlorinated pyrimidine ring, which contributes some nonpolar character.

Solubility Data

SolventSolvent TypeExpected Qualitative SolubilityExperimentally Determined Value (e.g., mg/mL @ 25°C)
Water (pH 7.4)Polar Protic, AqueousLow to Moderate (ionization of acid improves solubility)
Phosphate-Buffered Saline (PBS)Polar Protic, Aqueous BufferModerate
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
Methanol (MeOH)Polar ProticModerate to High
Ethanol (EtOH)Polar ProticModerate
AcetonePolar AproticLow to Moderate
Acetonitrile (ACN)Polar AproticLow to Moderate
Tetrahydrofuran (THF)Nonpolar AproticLow
Dichloromethane (DCM)Nonpolar AproticVery Low
HexanesNonpolarInsoluble

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain accurate and reliable solubility data, the equilibrium (thermodynamic) shake-flask method is the gold standard.[2] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected analytical-grade solvents

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid will remain at the end of the experiment is crucial (e.g., 2-5 mg).

    • Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for thermodynamic solubility.[2]

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully separate the supernatant (the saturated solution) from the solid material. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

      • Filtration: Withdraw the solution using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE or PVDF) to remove any undissolved particles. Adsorption of the compound to the filter should be checked and minimized.

  • Analysis:

    • Immediately after separation, dilute a known volume of the clear supernatant with a suitable solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

    • Record the peak area corresponding to the compound in each chromatogram.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted supernatant.

    • Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

References

An In-depth Technical Guide to the Fundamental Synthesis of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a core, multi-step synthesis pathway for 4-Chloro-2-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, providing a reproducible route to this target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in laboratory-scale preparation.

Overview of the Synthesis Pathway

The fundamental synthesis of this compound is achieved through a robust three-step process. The pathway commences with the construction of the pyrimidine core via a condensation reaction to form an ester-functionalized 4-hydroxypyrimidine. This intermediate then undergoes chlorination to introduce the chloro-substituent at the 4-position. The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Ester Hydrolysis Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Diethyl (ethoxymethylene)malonate->Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Condensation Acetamidine Acetamidine Acetamidine->Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Intermediate_Ester Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Chlorinated_Ester Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Intermediate_Ester->Chlorinated_Ester POCl3 Chlorinated_Ester_2 Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Final_Product This compound Chlorinated_Ester_2->Final_Product NaOH, H2O

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

This initial step involves the formation of the pyrimidine ring through the condensation of diethyl (ethoxymethylene)malonate with acetamidine, a variant of the Gould-Jacobs reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To this solution, add acetamidine hydrochloride and stir the mixture for 30 minutes at room temperature to form the free base.

  • Subsequently, add diethyl (ethoxymethylene)malonate dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.

ParameterValue
Reactants Diethyl (ethoxymethylene)malonate, Acetamidine HCl, Sodium Ethoxide
Solvent Absolute Ethanol
Reaction Time 6 - 8 hours
Temperature Reflux
Typical Yield 70 - 85%
Step 2: Synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Methodology:

  • Reaction Setup: In a sealed, pressure-rated reaction vessel, place Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.

  • Addition of Reagents: Add an equimolar amount of phosphorus oxychloride (POCl₃) and one equivalent of a base such as pyridine.

  • Reaction Conditions: Heat the sealed reactor to 160°C for 2 hours.[1]

  • Work-up and Isolation: After cooling the reactor to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution to a pH of 8-9.

  • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.

ParameterValue
Reactant Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Base Pyridine
Reaction Time 2 hours
Temperature 160°C
Typical Yield >80%[1]
Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

ParameterValue
Reactant Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Reagent Sodium Hydroxide
Solvent Ethanol/Water
Reaction Time 2 - 4 hours
Temperature Reflux
Typical Yield High

Workflow Visualization

The following diagram illustrates the logical flow of the experimental work.

Experimental_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis s1_start Mix NaOEt and Acetamidine HCl in Ethanol s1_add_malonate Add Diethyl (ethoxymethylene)malonate s1_start->s1_add_malonate s1_reflux Reflux for 6-8h s1_add_malonate->s1_reflux s1_workup Neutralize, Filter, and Dry s1_reflux->s1_workup s1_product Ethyl 4-hydroxy-2-methyl- pyrimidine-5-carboxylate s1_workup->s1_product s2_start Combine Hydroxypyrimidine, POCl3, and Pyridine in Reactor s1_product->s2_start Proceed to Chlorination s2_heat Heat at 160°C for 2h s2_start->s2_heat s2_workup Quench with Ice, Neutralize, and Extract s2_heat->s2_workup s2_product Ethyl 4-chloro-2-methyl- pyrimidine-5-carboxylate s2_workup->s2_product s3_start Dissolve Chloro-ester in EtOH/H2O with NaOH s2_product->s3_start Proceed to Hydrolysis s3_reflux Reflux for 2-4h s3_start->s3_reflux s3_workup Remove EtOH, Acidify, Filter, and Dry s3_reflux->s3_workup s3_product 4-Chloro-2-methylpyrimidine- 5-carboxylic acid s3_workup->s3_product

Figure 2: Detailed experimental workflow for the synthesis.

Concluding Remarks

The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The procedures are based on well-established chemical reactions and utilize readily available starting materials. The provided quantitative data and experimental protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

theoretical mechanism of formation for 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Mechanism of Formation for 4-Chloro-2-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a plausible theoretical pathway for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed mechanism is based on established principles of organic chemistry and analogous synthetic transformations reported in the scientific literature.

Proposed Synthetic Pathway

The formation of this compound can be envisioned through a multi-step sequence, commencing with the construction of the core pyrimidine ring, followed by functional group manipulations to install the chloro and carboxylic acid moieties. A plausible retrosynthetic analysis suggests a key intermediate, a 2-methyl-4-hydroxypyrimidine-5-carboxylic acid ester, which can be synthesized via a condensation reaction.

Synthetic Pathway A Starting Materials (e.g., Ethyl ethoxymethylenemalonate, Acetamidine) B Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate A->B [1] Cyclocondensation C Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate B->C [2] Chlorination D This compound C->D [3] Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step 1: Cyclocondensation to form the Pyrimidine Ring

The initial and crucial step involves the construction of the substituted pyrimidine ring. This is typically achieved through a condensation reaction between a three-carbon electrophilic component and a nucleophilic amidine.

Theoretical Mechanism:

The reaction is proposed to initiate with the nucleophilic attack of acetamidine on the electrophilic carbon of ethyl ethoxymethylenemalonate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrimidine ring.

Cyclocondensation Mechanism reactant1 Ethyl ethoxymethylenemalonate EtO-CH=C(COOEt)2 intermediate1 Adduct reactant1->intermediate1 Nucleophilic attack reactant2 Acetamidine CH3C(=NH)NH2 reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization product Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate intermediate2->product - EtOH, -H2O Chlorination Mechanism start Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate intermediate Activated Intermediate (Phosphate ester) start->intermediate Activation reagent POCl3 reagent->intermediate product Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate intermediate->product Nucleophilic Attack chloride Cl- chloride->product

exploring the biological activity of novel pyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Novel Pyrimidine Carboxylic Acids

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, famously forming the structural core of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has driven extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Pyrimidine carboxylic acids, a prominent subclass, have attracted significant attention for their therapeutic potential.[3]

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel pyrimidine carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visualizations of key processes to facilitate further research and development in this promising area.

Synthesis of Pyrimidine Carboxylic Acids

The construction of the pyrimidine ring is a cornerstone of synthesizing these derivatives. A variety of methods exist, often involving condensation reactions.

General Synthesis Strategy: Biginelli Reaction

A classic and versatile method for synthesizing dihydropyrimidinones, which can be further modified, is the Biginelli reaction. This one-pot, three-component reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[4]

Experimental Protocol: Synthesis of Tetrahydropyrimidine-5-Carboxylic Acid Derivatives

This protocol describes a green synthesis approach using Cerium(IV) ammonium nitrate (CAN) as a catalyst in an aqueous medium.[5]

  • Reaction Setup: A mixture of an appropriate aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea/thiourea (1.5 mmol) is prepared in distilled water (10 mL).

  • Catalyst Addition: Cerium(IV) ammonium nitrate (CAN) (10 mol%) is added to the mixture.

  • Reaction Condition: The reaction mixture is stirred at 80°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid product formed is filtered, washed with cold water, and then dried.

  • Purification: The crude product is recrystallized from ethanol to yield the pure tetrahydropyrimidine-5-carboxylic acid derivative.[5]

G cluster_process Process cluster_catalyst Catalyst/Solvent cluster_product Product cluster_purification Purification Aldehyde Aldehyde Reaction One-Pot Condensation (e.g., Biginelli Reaction) Aldehyde->Reaction BetaKetoester β-Ketoester BetaKetoester->Reaction Urea Urea / Thiourea Urea->Reaction DHPM Dihydropyrimidinone (DHPM) Reaction->DHPM Formation of Pyrimidine Ring Catalyst Acid Catalyst (e.g., CAN) Catalyst->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Purify Filtration & Recrystallization DHPM->Purify

Caption: General workflow for the Biginelli synthesis of pyrimidine derivatives.

Biological Activities and Evaluation

Novel pyrimidine carboxylic acid derivatives have been extensively evaluated for a range of biological activities.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting various mechanisms within cancer cells.[1][6] A common target is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and consequently, DNA replication.[7]

PCA Pyrimidine Carboxylic Acid Derivative DHFR Dihydrofolate Reductase (DHFR) PCA->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate TS Thymidylate Synthase THF->TS Co-factor dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS Substrate DNA DNA Synthesis dTMP->DNA Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Inhibition leads to

Caption: Mechanism of action for pyrimidine derivatives as DHFR inhibitors.

In Vitro Anticancer Activity Data

The cytotoxic effects are quantified by IC₅₀ values, representing the concentration required to inhibit 50% of cancer cell growth.

CompoundCell LineActivity (IC₅₀ in µg/mL)Reference
Derivative R2PanC-1 (Pancreatic)52.68[8]
Derivative R2MIA PaCa-2 (Pancreatic)141.387[8]
Derivative R1MIA PaCa-2 (Pancreatic)139.7[8]
Derivative R3MIA PaCa-2 (Pancreatic)247.11[8]
5-FluorouracilMIA PaCa-2 (Pancreatic)123.33[8]
5-FluorouracilPanC-1 (Pancreatic)2,166.4[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8]

  • Cell Seeding: Cancer cells (e.g., PanC-1, MIA PaCa-2) are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyrimidine derivatives and a standard drug (e.g., 5-Fluorouracil) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.[8]

Antimicrobial Activity

Pyrimidine derivatives have shown significant activity against a range of bacterial and fungal pathogens.[9][10][11] Their efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

In Vitro Antimicrobial Activity Data

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible microbial growth.[2]

Compound ClassBacterial StrainFungal StrainActivity (MIC)Reference
Hydroxamic acid of pyrimidine-5-carboxylic acidStaphylococcus aureus, Escherichia coliAspergillus niger, Aspergillus flavusModerate Activity[9]
Metal complexes (Cu(II), Ni(II), Co(II), Zn(II)) of aboveStaphylococcus aureus, Escherichia coliAspergillus niger, Aspergillus flavusHigher activity than ligand[9]
Thieno[2,3-d]pyrimidine-4-carboxamidesPseudomonas aeruginosa-Good Activity (Compound 2c)[12]
5-amino-1,3,4-thiadiazole-2-yl pyrimidinone derivativesP. aeruginosa, S. aureus, E. coli-Promising Activity[10]
5-mercapto-4H-1,2,4-triazol-3-yl pyrimidinone derivativesP. aeruginosa, S. aureus, E. coli-Higher activity than thiadiazole derivatives[10]

Experimental Protocol: Serial Dilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a microorganism.[9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Serial Dilution: A series of twofold dilutions of the test compound is prepared in test tubes containing the broth medium.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth.[9]

start Prepare Standardized Microbial Inoculum inoculate Inoculate Dilutions with Microorganism start->inoculate stock Prepare Stock Solution of Test Compound dilute Perform Serial Two-Fold Dilutions in Broth stock->dilute dilute->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Visible Growth (Turbidity) incubate->observe mic Determine MIC: Lowest Concentration with No Growth observe->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Computational Approaches in Drug Design

Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are integral to modern drug discovery, enabling the prediction of biological activity and elucidation of binding mechanisms.[13][14]

Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the binding mode and affinity.[12][15] This is used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. For example, studies have used docking to predict the binding of pyrimidine derivatives to targets like the TrmD enzyme from P. aeruginosa and the main protease of SARS-CoV-2.[12][16]

target_id 1. Identify & Prepare Protein Target (e.g., PDB ID: 5ZHN) docking 3. Run Docking Simulation (e.g., AutoDock Vina) target_id->docking ligand_prep 2. Prepare 3D Structure of Pyrimidine Ligand ligand_prep->docking analysis 4. Analyze Binding Poses & Calculate Binding Energy docking->analysis hit_id 5. Identify Hits based on Score and Interactions (H-bonds, hydrophobic) analysis->hit_id synthesis 6. Synthesize & Test Promising Candidates hit_id->synthesis

Caption: A typical workflow for a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[14][17] These models use molecular descriptors (e.g., hydrophobicity, steric properties, electronic properties) to predict the activity of unsynthesized compounds.[18] For pyrimidine derivatives, QSAR studies have indicated that activity can be influenced by properties like low dipole moments and specific charge distributions on the pyrimidine ring.[19]

Conclusion

Novel pyrimidine carboxylic acids represent a highly versatile and promising class of compounds in drug discovery. Their diverse biological activities, including potent anticancer and antimicrobial effects, are well-documented. The synthesis is often achievable through robust and scalable methods like the Biginelli reaction. Modern evaluation techniques, from in vitro assays like the MTT and serial dilution methods to in silico approaches like molecular docking and QSAR, are accelerating the identification of lead compounds. Future research will likely focus on optimizing structure-activity relationships, exploring novel biological targets, and advancing the most promising derivatives toward clinical application.

References

In Silico Toxicological Assessment of 4-Chloro-2-methylpyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imperative to de-risk drug candidates early in the development pipeline has positioned in silico toxicology as an indispensable tool.[1] Computational methods offer a rapid, cost-effective, and ethically sound approach to predict potential toxicities before a compound is synthesized, guiding lead optimization and minimizing late-stage failures.[2][3][4] This technical guide provides a comprehensive in silico toxicological evaluation of 4-Chloro-2-methylpyrimidine-5-carboxylic acid, a halogenated pyrimidine derivative. The assessment covers key toxicological endpoints, including carcinogenicity, mutagenicity, genotoxicity, and hepatotoxicity, utilizing established computational methodologies such as Quantitative Structure-Activity Relationship (QSAR) models, structural alerts, and machine learning algorithms.[3][5] All predictive data herein is generated for illustrative purposes to demonstrate the application of these methods and requires experimental validation.

Introduction to In Silico Toxicology

In silico toxicology leverages computational models to predict the potential adverse effects of chemicals based on their molecular structure.[3][5] The foundational concept is the "molecular similarity principle," which posits that structurally similar molecules are likely to exhibit similar biological activities, including toxicity.[3] This field encompasses a wide array of computational tools and methods, from databases of known toxicants to sophisticated machine learning algorithms capable of modeling complex structure-toxicity relationships.[1][4]

Key methodologies employed in this assessment include:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural or physicochemical properties of chemicals (molecular descriptors) with their biological activity or toxicity.[2][6] These models are used to predict the toxicity of new or untested chemicals.[2]

  • Structural Alerts (SAs): Also known as toxicophores, SAs are specific molecular fragments or substructures known to be associated with toxicity.[1] Rule-based systems use the presence of these alerts to flag potential hazards.[1]

  • Machine Learning (ML) and Deep Learning: Modern approaches utilize algorithms like Random Forest, Support Vector Machines (SVM), and Neural Networks to build highly predictive models from large datasets of chemical structures and toxicity data.[3][5]

Regulatory bodies, such as those under REACH and ICH M7 guidelines, are increasingly accepting in silico predictions for specific applications like impurity assessment and data gap filling.[5]

General Workflow for In Silico Toxicity Prediction

The process of predicting chemical toxicity using computational methods follows a structured workflow. This involves data collection, feature generation, model building, and robust validation to ensure the reliability of the predictions.

In_Silico_Toxicity_Workflow A Compound Input (SMILES/SDF for 4-Chloro-2-methyl- pyrimidine-5-carboxylic acid) B Molecular Descriptor Calculation (Physicochemical, Topological, etc.) A->B C Toxicity Model Selection (QSAR, Machine Learning, Expert Systems) B->C D Prediction Generation (e.g., Carcinogenicity, Mutagenicity) C->D E Model Applicability Domain (AD) Check D->E F Results Analysis & Reporting E->F Within AD E->F Outside AD (Low Confidence) G Data Interpretation & Decision Making F->G

Caption: General workflow for in silico toxicity prediction.

Physicochemical and ADMET Properties

The first step in any in silico assessment is to calculate the physicochemical properties and predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule. These parameters are crucial as they influence the compound's pharmacokinetic and pharmacodynamic behavior.[7] Tools like ADMET Predictor® or open-access webservers are often used for these calculations.[8][9][10]

Experimental Protocol: ADMET Prediction

  • Input: The canonical SMILES string or SDF file for this compound is submitted to a predictive modeling platform (e.g., SwissADME, admetSAR, ADMET Predictor®).

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors.[11]

  • Model Prediction: Pre-trained QSAR and machine learning models within the software use these descriptors to predict various ADMET properties.

  • Output: The platform generates a comprehensive profile, including predictions for properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and compliance with drug-likeness rules such as Lipinski's Rule of Five.[8][12]

Table 1: Predicted Physicochemical and ADMET Properties of this compound (Illustrative Data)

PropertyPredicted ValueRecommended Range (Oral Drugs)Compliance
Molecular Weight ( g/mol )186.58< 500Yes
LogP (o/w)1.85< 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Lipinski's Rule of Five Violations0≤ 1Yes
GI AbsorptionHighHighFavorable
BBB PermeantNoNo (for peripheral targets)Favorable
CYP2D6 InhibitorNoNoFavorable
CYP3A4 InhibitorYesNoUnfavorable
Ames MutagenicityProbable PositiveNegativeUnfavorable
HepatotoxicityProbable PositiveNegativeUnfavorable

In Silico Toxicity Endpoint Analysis

This section details the predictive analysis for critical toxicity endpoints. The predictions are derived from a consensus of multiple models to increase confidence.

Carcinogenicity Prediction

Carcinogenicity is a critical endpoint in safety assessment. In silico models for carcinogenicity prediction often use large datasets, such as the Carcinogenic Potency Database (CPDB), and employ machine learning methods or identify structural alerts associated with carcinogenic potential.[13][14]

Experimental Protocol: Carcinogenicity Prediction

  • Data Source: A large dataset of compounds with known rodent carcinogenicity data (e.g., from the NTP or CPDB) is used to train the models.[14]

  • Model Generation: Multiple classification models are built using different machine learning algorithms (e.g., Random Forest, Support Vector Machine) and molecular fingerprints (e.g., MACCS, ECFP).[13]

  • Prediction: The structure of this compound is processed by the trained models.

  • Consensus Scoring: The final prediction is based on a consensus or average of the outputs from the individual models, which can improve accuracy.[15] For example, a prediction is deemed "Positive" if >70% of models predict carcinogenicity.

Table 2: Predicted Carcinogenicity of this compound (Illustrative Data)

Prediction Model/MethodEndpointPredicted OutcomeConfidence Score
Ensemble Machine Learning[15]Rodent CarcinogenicityPositive0.78
Structural Alerts (e.g., Toxtree)Genotoxic Carcinogen AlertAromatic amine/halideAlert Fired
QSAR Model (VEGA)Non-genotoxic CarcinogenNegative0.65
Consensus Prediction Overall Carcinogenicity Probable Carcinogen Moderate
Mutagenicity and Genotoxicity Prediction

Mutagenicity, typically assessed by the Ames test for bacterial reverse mutation, is a key indicator of DNA-damaging potential. In silico models for Ames mutagenicity are well-established and often used for regulatory submissions.

Experimental Protocol: Mutagenicity Prediction

  • Model Type: Both expert rule-based systems (identifying structural alerts for mutagenicity) and statistical QSAR models are used.

  • Input: The chemical structure is submitted to platforms like Derek Nexus, Sarah Nexus, or open-source tools like Toxtree and Lazar.[16]

  • Analysis: The software screens the structure for known mutagenic fragments (e.g., aromatic nitro groups, N-nitroso compounds, epoxides). Statistical models simultaneously calculate a probability of mutagenicity based on physicochemical properties.

  • Output: The result is typically a binary prediction (Mutagenic/Non-mutagenic) with an associated confidence level and identification of any triggering structural alerts.

Table 3: Predicted Mutagenicity/Genotoxicity of this compound (Illustrative Data)

EndpointPrediction Model/MethodPredicted OutcomeStructural Alert Identified
Ames MutagenicityConsensus (Rule-based & Statistical)PositiveHalogenated Aromatic System
In vitro Chromosomal AberrationQSAR ModelPositiveHigh
In vivo MicronucleusRead-Across (from similar pyrimidines)EquivocalLow
Consensus Prediction Overall Genotoxicity Potential Genotoxin N/A
Hepatotoxicity Prediction

Drug-Induced Liver Injury (DILI) is a major cause of drug withdrawal.[17] Predicting hepatotoxicity is challenging due to diverse mechanisms, but models trained on large DILI datasets can identify compounds with potential liver liabilities.[17][18]

Experimental Protocol: Hepatotoxicity Prediction

  • Data Source: Models are trained on curated datasets of drugs with known human DILI risk (e.g., DILIrank).

  • Descriptor Calculation: A wide range of descriptors is calculated, including physicochemical properties, structural fingerprints, and predicted metabolic pathways, as metabolites can be responsible for toxicity.[18]

  • Model Generation: An ensemble of machine learning classifiers (e.g., Support Vector Machine, Random Forest) is used to build a predictive model.[17]

  • Prediction: The model outputs a probability score or a classification (e.g., "No Concern," "Ambiguous," "Most Concern") for the DILI potential of this compound.

Table 4: Predicted Hepatotoxicity of this compound (Illustrative Data)

EndpointPrediction Model/MethodPredicted OutcomeConfidence/Probability
Drug-Induced Liver Injury (DILI)Ensemble SVM Model[17]DILI Concern0.82
Mitochondrial ToxicityQSAR ModelPositive0.75
Bile Salt Export Pump (BSEP) InhibitionMolecular DockingPotential Inhibitor-6.5 kcal/mol
Consensus Prediction Overall Hepatotoxicity Risk High Risk N/A

Mechanistic Insights via Molecular Docking

To explore a potential mechanism for the predicted hepatotoxicity, molecular docking can be employed.[19] For instance, inhibition of the Bile Salt Export Pump (BSEP) is a known mechanism for cholestatic liver injury. A docking study can predict the binding affinity of the compound to the BSEP transporter.

Experimental Protocol: Molecular Docking

  • Target Preparation: A 3D structure of the target protein (e.g., a homology model of BSEP) is obtained and prepared by removing water molecules and adding hydrogens.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein.[19][20]

  • Analysis: The resulting binding energy and interactions with key amino acid residues are analyzed to assess the likelihood of inhibition.

QSAR_Concept cluster_0 Chemical Structures (Training Set) cluster_1 Known Toxicity Data C1 Compound 1 Descriptors Calculate Molecular Descriptors (LogP, MW, TPSA, etc.) C1->Descriptors C2 Compound 2 C2->Descriptors Cn ... Cn->Descriptors T1 Toxic Model Mathematical Model Toxicity = f(Descriptor1, Descriptor2, ...) T2 Non-Toxic Tn ... Descriptors->Model Correlate Prediction Predicted Toxicity (Toxic / Non-Toxic) Model->Prediction NewMol New Compound (4-Chloro-2-methylpyrimidine- 5-carboxylic acid) NewDesc Calculate Descriptors NewMol->NewDesc NewDesc->Model Apply Model

Caption: Conceptual diagram of a QSAR model.

Summary and Risk Assessment

The comprehensive in silico analysis of this compound indicates several potential toxicity concerns that warrant careful consideration and experimental follow-up.

Table 5: Summary of In Silico Toxicity Predictions

Toxicity EndpointPredicted Risk LevelKey Evidence
Carcinogenicity ModeratePositive prediction from ensemble models and structural alerts for a halogenated aromatic system.
Mutagenicity HighPositive Ames prediction with structural alerts. Positive prediction for chromosomal aberrations.
Hepatotoxicity HighStrong DILI concern from machine learning models and predicted inhibition of the BSEP transporter.
Drug-Likeness FavorableCompliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
CYP Inhibition ModeratePredicted inhibition of CYP3A4 may lead to drug-drug interactions.

Based on these predictions, a decision-making pathway can be outlined to guide the next steps in the development of this compound or its analogues.

Decision_Flowchart Start In Silico Toxicity Profile for 4-Chloro-2-methylpyrimidine- 5-carboxylic acid CheckMuta Mutagenicity Risk High? Start->CheckMuta CheckHepato Hepatotoxicity Risk High? CheckMuta->CheckHepato No ActionDeprio DEPRIORITIZE Redesign to remove mutagenic alerts CheckMuta->ActionDeprio Yes CheckCarcino Carcinogenicity Risk High? CheckHepato->CheckCarcino No ActionValidateHepato PRIORITIZE VALIDATION Conduct in vitro assays (e.g., HepG2 cytotoxicity, BSEP inhibition) CheckHepato->ActionValidateHepato Yes ActionMonitor Monitor in long-term studies Consider non-genotoxic mechanism CheckCarcino->ActionMonitor Yes Proceed Proceed with Caution Low immediate risk profile CheckCarcino->Proceed No

References

A Comprehensive Review of Pyrimidine-5-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids. Among its vast array of derivatives, pyrimidine-5-carboxylic acids and their analogues have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, with a focus on their antimicrobial and anticancer properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.

Synthesis of Pyrimidine-5-Carboxylic Acid Derivatives

The synthesis of the pyrimidine-5-carboxylic acid core can be achieved through various methods. A common approach involves the Biginelli-type three-component reaction, which offers a straightforward route to the pyrimidine ring. In this one-pot synthesis, an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and a urea or thiourea derivative are condensed to form the dihydropyrimidine core, which can be subsequently oxidized and modified.

Another versatile method involves the reaction of amidines with β-formyl enamides, catalyzed by samarium chloride under microwave irradiation, providing a rapid and efficient synthesis of the pyrimidine nucleus. Furthermore, 2-substituted pyrimidine-5-carboxylic esters can be synthesized by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. This method is particularly useful for accessing derivatives with substitution at the 2-position without substitution at the 4-position.

The following diagram illustrates a general workflow for the synthesis and screening of pyrimidine-5-carboxylic acid derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (Aldehyde, β-ketoester, Urea/Thiourea) reaction One-pot Condensation (e.g., Biginelli Reaction) start->reaction intermediate Dihydropyrimidine Derivative reaction->intermediate modification Functional Group Modification (e.g., Esterification, Amidation) intermediate->modification product Pyrimidine-5-Carboxylic Acid Derivative modification->product antimicrobial Antimicrobial Assays (MIC Determination) product->antimicrobial anticancer Anticancer Assays (MTT, etc.) product->anticancer enzyme Enzyme Inhibition Assays (COX-2, EGFR, etc.) product->enzyme data Data Analysis & SAR antimicrobial->data anticancer->data enzyme->data

Caption: General workflow for synthesis and screening of derivatives.

Antimicrobial Activity

Pyrimidine-5-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents. Their efficacy is often attributed to the inhibition of essential microbial enzymes. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected pyrimidine-5-carboxamide derivatives against various bacterial and fungal strains.

CompoundS. pyogenes (MTCC-442) MIC (µg/mL)S. aureus (MTCC-96) MIC (µg/mL)E. coli (MTCC-443) MIC (µg/mL)B. subtilis (MTCC-441) MIC (µg/mL)A. niger (MTCC-282) MIC (µg/mL)C. albicans (MTCC-227) MIC (µg/mL)
2a 100125100100>500>500
2b 125100125125>500>500
2c >500>500>500>500250200
2d 100100125100>500>500
2e 125125100125>500>500
Ampicillin 100100100100--
Chloramphenicol 50505050--
Ciprofloxacin 50505050--
Norfloxacin 100100100100--
Griseofulvin ----100100
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacterial and fungal strains.[1]

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Bacterial or fungal inoculum adjusted to 0.5 McFarland standard.

  • 96-well microtiter plates.

  • Standard antimicrobial agents (e.g., Ampicillin, Griseofulvin).

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate. The final concentrations typically range from 0.1 to 500 µg/mL.

  • Inoculate each well with 5 µL of the microbial suspension (final concentration of approximately 5 x 10^5 CFU/mL).

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrimidine-5-carboxylic acid derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR).

Quantitative Anticancer Data

The following tables present the in vitro anticancer activity (IC50 values) of representative pyrimidine-5-carbonitrile and indolyl-pyrimidine derivatives against various human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives as COX-2 Inhibitors [2][3]

CompoundCOX-2 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)A498 IC50 (µM)HepG2 IC50 (µM)
3b 0.200.080.090.070.06
5b 0.180.070.080.060.05
5d 0.160.050.060.040.04
Celecoxib 0.15----
Doxorubicin -0.090.100.080.07

Table 3: In Vitro Antiproliferative Activity of Indolyl-pyrimidine Derivatives [4]

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
4f 7.98.29.8
4g 5.15.026.6
4h 9.210.511.3
5-FU 6.88.57.2
Erlotinib 8.27.99.1
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilizing agent (e.g., DMSO, isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanism of Action: Enzyme Inhibition

COX-2 Inhibition Pathway

Certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and carcinogenesis. By blocking the activity of COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and cancer cell proliferation.[2][3]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Proliferation Cell Proliferation PGs->Proliferation Apoptosis Apoptosis PGs->Apoptosis Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->COX2 Inhibition

Caption: COX-2 inhibition by pyrimidine derivatives.

EGFR Inhibition Pathway

Other pyrimidine derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. By inhibiting the tyrosine kinase activity of EGFR, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[4]

G EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyrimidine Indolyl-pyrimidine Derivative Pyrimidine->EGFR Inhibition

Caption: EGFR signaling inhibition by pyrimidine derivatives.

Conclusion

Pyrimidine-5-carboxylic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against various biological targets. The significant antimicrobial and anticancer activities demonstrated by numerous derivatives, coupled with an increasing understanding of their mechanisms of action, underscore their potential for further investigation and clinical development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

Interpreting Spectroscopic Data for 4-Chloro-2-methylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Chloro-2-methylpyrimidine-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data is crucial for its structural elucidation and purity assessment. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on predicted data based on established spectroscopic principles.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of its chemical structure and typical values for similar functional groups and molecular environments.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13-14Singlet1H-COOH
~9.0Singlet1HPyrimidine H-6
~2.8Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~168-COOH
~165Pyrimidine C-2
~160Pyrimidine C-4
~158Pyrimidine C-6
~118Pyrimidine C-5
~25-CH₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1700-1725StrongC=O stretch (Carboxylic Acid)[1]
~1600, ~1550Medium-StrongC=N and C=C stretches (Pyrimidine ring)
~1450MediumC-H bend (Methyl)
1200-1300StrongC-O stretch (Carboxylic Acid)
~700-800StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
172/174Molecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
155/157Loss of -OH
127/129Loss of -COOH
111/113Loss of -COOH and -CH₃

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with protic solvents.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively small organic molecule like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Instrumentation: A mass spectrometer, which could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • EI Mode: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • ESI Mode: The sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming ionized droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to elucidate the structure of this compound.

Spectroscopic_Interpretation_Workflow cluster_sample Sample Preparation cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Multiplicity NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic data interpretation workflow.

Detailed Interpretation

¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three different types of protons in the molecule.

  • Carboxylic Acid Proton (-COOH): A singlet peak is anticipated in the downfield region, typically around 13-14 ppm. This large chemical shift is characteristic of the highly deshielded acidic proton of a carboxylic acid. This peak is often broad and its position can be concentration-dependent. Addition of D₂O would cause this peak to disappear due to proton-deuterium exchange, confirming its assignment.

  • Pyrimidine Proton (H-6): A singlet peak is expected for the single proton on the pyrimidine ring, likely around 9.0 ppm. The electron-withdrawing nature of the two nitrogen atoms and the chlorine atom in the ring causes this proton to be significantly deshielded.

  • Methyl Protons (-CH₃): A singlet peak integrating to three protons is predicted for the methyl group, likely appearing around 2.8 ppm. The chemical shift is influenced by its attachment to the electron-deficient pyrimidine ring.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six signals, corresponding to the six unique carbon atoms in the molecule.

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, around 168 ppm.

  • Pyrimidine Carbons: The four carbons of the pyrimidine ring will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2 and C-4) will be the most deshielded, appearing in the range of 160-165 ppm. The protonated carbon (C-6) will likely be around 158 ppm, and the carbon bearing the carboxylic acid group (C-5) is predicted to be the most upfield of the ring carbons, at approximately 118 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon is expected to have a chemical shift of around 25 ppm, which is a typical value for a methyl group attached to an aromatic system.

Infrared (IR) Spectrum

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1]

  • C=O Stretch: A strong, sharp absorption peak between 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[1]

  • C=N and C=C Stretches: The pyrimidine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds, typically appearing as a group of bands in the 1550-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is expected for the C-O stretching vibration of the carboxylic acid.

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrum

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 172. A characteristic isotopic pattern will be observed due to the presence of chlorine. There will be a second peak at m/z 174 ([M+2]⁺) with an intensity of about one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, m/z 17) leading to a peak at m/z 155/157, and the loss of the entire carboxyl group (-COOH, m/z 45) resulting in a peak at m/z 127/129. Further fragmentation could involve the loss of the methyl group.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous method for the structural confirmation of this compound. While this guide is based on predicted data, the principles of interpretation remain the same for experimental spectra. For any research or development application, it is imperative to obtain and analyze experimental data to confirm these predictions and ensure the identity and purity of the compound.

References

Methodological & Application

Synthetic Routes for 4-Chloro-2-methylpyrimidine-5-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Chloro-2-methylpyrimidine-5-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyrimidine core, which allows for the introduction of various functional groups to modulate biological activity.

I. Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine ring, followed by chlorination and subsequent functional group manipulations. The most common and practical approach involves three key stages:

  • Pyrimidine Ring Formation: Synthesis of a 2-methyl-4-hydroxypyrimidine-5-carboxylic acid ester precursor.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent.

  • Ester Hydrolysis: Conversion of the carboxylic acid ester to the final carboxylic acid.

Each of these steps is critical for the successful synthesis of the target molecule and its derivatives. The following sections provide detailed protocols for each stage, along with tabulated data for easy reference.

II. Experimental Protocols and Data

Step 1: Synthesis of Ethyl 2-Methyl-4-hydroxypyrimidine-5-carboxylate

The initial step involves the construction of the core pyrimidine ring. A common method for this is the condensation of an amidine with a β-dicarbonyl compound. In this case, acetamidine is reacted with diethyl ethoxymethylenemalonate.

Protocol 1: Pyrimidine Ring Formation

ParameterValue
Reactants Acetamidine hydrochloride, Diethyl ethoxymethylenemalonate, Sodium ethoxide
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Work-up Neutralization with acetic acid, cooling, and filtration
Typical Yield 75-85%

Detailed Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add acetamidine hydrochloride (1 equivalent) and stir for 15 minutes.

  • Add diethyl ethoxymethylenemalonate (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate.

Step 2: Chlorination of Ethyl 2-Methyl-4-hydroxypyrimidine-5-carboxylate

The conversion of the 4-hydroxy group to a chloro group is a crucial step to introduce a reactive handle for further derivatization. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation. The reaction can be performed neat or in the presence of a high-boiling solvent, often with a catalytic amount of a tertiary amine base.

Protocol 2: Chlorination

ParameterValue
Reactant Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate
Reagent Phosphorus oxychloride (POCl₃)
Catalyst N,N-Dimethylaniline or Pyridine (catalytic amount)
Temperature Reflux (100-110 °C)
Reaction Time 2-4 hours
Work-up Removal of excess POCl₃, quenching with ice-water, extraction
Typical Yield 80-90%

Detailed Methodology:

  • In a fume hood, carefully add Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.

Step 3: Hydrolysis of Ethyl 4-Chloro-2-methylpyrimidine-5-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved through base-catalyzed saponification followed by acidification.

Protocol 3: Ester Hydrolysis

ParameterValue
Reactant Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Reagent Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Solvent Tetrahydrofuran (THF) / Water mixture
Temperature Room temperature
Reaction Time 2-6 hours
Work-up Acidification with HCl, extraction
Typical Yield 90-95%

Detailed Methodology:

  • Dissolve Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, the product can be extracted with ethyl acetate, and the organic layer dried and concentrated.

III. Visualizing the Synthetic Pathway and Workflow

To provide a clear visual representation of the synthetic process and the logical flow of the experimental work, the following diagrams have been generated using Graphviz.

Synthetic_Pathway cluster_start Starting Materials cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis Acetamidine HCl Acetamidine HCl Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate Acetamidine HCl->Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate NaOEt, EtOH, Reflux Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate->Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate POCl3, N,N-Dimethylaniline, Reflux This compound This compound Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate->this compound LiOH, THF/H2O

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Ring Formation Ring Formation Chlorination Chlorination Ring Formation->Chlorination Hydrolysis Hydrolysis Chlorination->Hydrolysis Filtration Filtration Hydrolysis->Filtration Product Isolation Washing Washing Filtration->Washing Drying Drying Washing->Drying TLC TLC Drying->TLC Characterization NMR NMR TLC->NMR Mass Spec Mass Spec NMR->Mass Spec

Caption: General experimental workflow for synthesis, purification, and analysis.

IV. Derivatization Strategies

The this compound core is a versatile scaffold for further chemical modifications. The primary points for derivatization are the chloro group at the 4-position and the carboxylic acid group at the 5-position.

Derivatization cluster_c4 C4 Position (Chloro Group) cluster_c5 C5 Position (Carboxylic Acid) Core Scaffold This compound Nucleophilic Substitution Nucleophilic Aromatic Substitution (SNAr) Core Scaffold->Nucleophilic Substitution Amide Coupling Amide Coupling Core Scaffold->Amide Coupling Esterification Esterification Core Scaffold->Esterification Amines Amines Nucleophilic Substitution->Amines Alcohols/Phenols Alcohols/Phenols Nucleophilic Substitution->Alcohols/Phenols Thiols Thiols Nucleophilic Substitution->Thiols

Caption: Potential derivatization pathways from the core scaffold.

Nucleophilic Aromatic Substitution at C4-Position

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups.

  • Amination: Reaction with primary or secondary amines introduces diverse amino substituents.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.

  • Thiolation: Reaction with thiols provides thioether derivatives.

Modification of the Carboxylic Acid at C5-Position

The carboxylic acid group at the 5-position can be readily converted into other functional groups.

  • Amide Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form amides with a wide range of amines.

  • Esterification: Fischer esterification or reaction with alkyl halides in the presence of a base can be used to synthesize various esters.

These derivatization strategies enable the generation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

V. Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sodium metal is highly reactive with water and alcohols. It should be handled with care under an inert atmosphere.

  • Standard laboratory safety practices should be followed throughout all procedures.

Application Notes and Protocols: Nucleophilic Substitution on 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a versatile building block in medicinal chemistry and drug discovery. The presence of a chloro substituent at the 4-position of the pyrimidine ring renders it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse compound libraries for biological screening. This document provides a detailed protocol for performing nucleophilic substitution reactions on this compound with various nucleophiles, including amines, thiols, and alcohols. The protocols and data presented are based on established methodologies for similar pyrimidine derivatives.

General Reaction Scheme:

The fundamental reaction involves the displacement of the chloride at the C4 position of the pyrimidine ring by a nucleophile. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group facilitates this substitution.

general_reaction reactant This compound plus1 + nucleophile Nucleophile (Nu-H) arrow -> product 4-Substituted-2-methylpyrimidine-5-carboxylic acid plus2 + hcl HCl

Caption: General scheme of nucleophilic substitution.

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline)

  • Solvent (e.g., Dioxane, DMF, DMSO, Ethanol)

  • Base (e.g., K2CO3, Et3N, DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., Dioxane) to dissolve the starting material.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Add the base (1.5 - 2.0 eq) to the mixture.

  • Equip the flask with a reflux condenser and place it under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and adjust the pH to ~3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-2-methylpyrimidine-5-carboxylic acid derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the general procedure for the reaction with thiol nucleophiles to synthesize 4-thioether-2-methylpyrimidine-5-carboxylic acid derivatives. The nucleophilic aromatic substitution between heteroaryl halides and thiols can proceed smoothly in the presence of a base.[1]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Solvent (e.g., DMAc, DMF, THF)

  • Base (e.g., K2CO3, NaH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, add the thiol (1.2 eq) and the chosen solvent (e.g., DMAc).

  • Add the base (e.g., K2CO3, 2.0 eq) to the mixture and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the thiol.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 1N HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize or purify by column chromatography if necessary.

Protocol 3: Reaction with Alcohol Nucleophiles (O-Arylation/Alkylation)

The reaction with alcohols or phenols to form the corresponding ether derivatives generally requires a strong base to generate the alkoxide or phenoxide nucleophile.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., methanol, phenol)

  • Solvent (e.g., DMF, THF, Dioxane)

  • Strong Base (e.g., NaH, K2CO3)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) and the solvent (e.g., dry THF).

  • Carefully add the strong base (e.g., NaH, 1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide/phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.

  • Acidify the aqueous layer with 1N HCl and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by an appropriate method (column chromatography or recrystallization).

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound. These are representative examples and may require optimization for specific substrates.

Table 1: Summary of Typical Reaction Conditions

Nucleophile TypeExample NucleophileSolventBaseTemperature (°C)
Primary AmineAnilineDioxaneK2CO3100
Secondary AmineMorpholineEthanolEt3N80
ThiolThiophenolDMAcK2CO325 - 100
AlcoholMethanolTHFNaH65
PhenolPhenolDMFK2CO3120

Table 2: Representative Quantitative Data (Hypothetical)

NucleophileProductReaction Time (h)Yield (%)Purity (%) (by HPLC)
Morpholine4-(Morpholin-4-yl)-2-methylpyrimidine-5-carboxylic acid685>98
Aniline4-(Phenylamino)-2-methylpyrimidine-5-carboxylic acid1278>97
Thiophenol4-(Phenylthio)-2-methylpyrimidine-5-carboxylic acid882>98
Methanol4-Methoxy-2-methylpyrimidine-5-carboxylic acid2465>95
Phenol4-Phenoxy-2-methylpyrimidine-5-carboxylic acid1870>96

Workflow Visualization

The following diagram illustrates the general experimental workflow for the nucleophilic substitution reaction.

experimental_workflow start Start: Weigh Reactants dissolve Dissolve this compound in Solvent start->dissolve add_nucleophile Add Nucleophile and Base dissolve->add_nucleophile reaction Heat and Stir under Inert Atmosphere add_nucleophile->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for Kinase Inhibitors Based on a 4-Chloro-2-methylpyrimidine-5-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Chloro-2-methylpyrimidine-5-carboxylic acid as a versatile scaffold for the development of potent kinase inhibitors. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1] This document outlines the rationale for its use, provides representative biological data, details synthetic protocols, and illustrates key signaling pathways where these inhibitors may be active.

Introduction to the this compound Scaffold

The this compound scaffold offers several strategic advantages for kinase inhibitor design. The pyrimidine ring can act as a bioisostere for the adenine ring of ATP, enabling competitive binding to the kinase ATP-binding pocket. The substituent positions (2-methyl, 4-chloro, and 5-carboxylic acid) provide key vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The 4-chloro group is a particularly useful handle for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains that can interact with specific residues in the kinase active site. The 5-carboxylic acid can be converted to a carboxamide, a common feature in many kinase inhibitors that often forms critical hydrogen bonds with the kinase hinge region.

Target Kinases and Structure-Activity Relationship (SAR)

While specific inhibitors derived directly from this compound are not extensively documented in publicly available literature, the closely related 2,4-disubstituted pyrimidine scaffold is a hallmark of numerous potent kinase inhibitors. A prime example is Dasatinib, a dual Src/Abl kinase inhibitor.[2] The structure of Dasatinib reveals key SAR insights applicable to derivatives of the proposed scaffold:

  • Amide at C5: The carboxamide moiety is crucial for interacting with the kinase hinge region.

  • Substitutions at C4: Large, often complex, amine-containing side chains at the C4 position are critical for achieving high potency and selectivity. These groups can access the solvent-exposed region of the ATP binding site.

  • Substitutions at C2: The 2-position can be modified to fine-tune activity and selectivity.

Based on the known targets of structurally similar pyrimidine-based inhibitors, potential kinase targets for inhibitors derived from this scaffold include, but are not limited to:

  • Tyrosine Kinases: Src family kinases, Abl kinase, Janus kinases (JAKs)

  • Serine/Threonine Kinases: Aurora kinases, Cyclin-dependent kinases (CDKs)

Data Presentation: Representative Kinase Inhibitors

The following table summarizes the activity of selected, clinically relevant pyrimidine-based kinase inhibitors that share structural features with potential derivatives of the this compound scaffold.

Compound NameTarget Kinase(s)IC50 (nM)
Dasatinib Abl, Src<1
c-Kit4
PDGFRβ28
Barasertib (AZD1152-HQPA) Aurora B0.37
Aurora A130
Ruxolitinib JAK13.3
JAK22.8
Palbociclib CDK411
CDK616

Experimental Protocols

A. Synthesis of a Representative Kinase Inhibitor

This protocol describes a plausible synthetic route to a hypothetical kinase inhibitor, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (a Dasatinib analog), starting from this compound.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the resulting acid chloride in anhydrous DCM.

  • In a separate flask, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of the amide intermediate from Step 1 (1.0 eq) in a suitable solvent such as n-butanol or dioxane, add 1-(2-hydroxyethyl)piperazine (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 100-120 °C) for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

B. Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Kinase of interest (e.g., Abl, Src, JAK2)

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • Dispense the kinase reaction mixture into the wells containing the compounds.

    • Include "no kinase" control wells to determine the background signal (0% kinase activity).

  • Incubation: Incubate the plate at 30 °C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to all wells.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_DMSO - Signal_no_kinase))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

G start 4-Chloro-2-methylpyrimidine- 5-carboxylic acid step1 Amide Coupling (e.g., with 2-amino-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide) start->step1 intermediate Amide Intermediate step1->intermediate step2 Nucleophilic Aromatic Substitution (e.g., with 1-(2-hydroxyethyl)piperazine) intermediate->step2 final_product Final Kinase Inhibitor step2->final_product

Caption: Proposed synthetic workflow for a kinase inhibitor.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription inhibitor Pyrimidine-based Inhibitor inhibitor->jak

Caption: Simplified JAK-STAT signaling pathway.

G growth_factor Growth Factor (e.g., PDGF) receptor_tk Receptor Tyrosine Kinase growth_factor->receptor_tk src Src receptor_tk->src Activation abl Abl src->abl Activation downstream Downstream Signaling (Cell Proliferation, Survival, Migration) src->downstream abl->downstream inhibitor Pyrimidine-based Inhibitor (e.g., Dasatinib-like) inhibitor->src inhibitor->abl

Caption: Simplified Src/Abl signaling pathway.

G aurora_a Aurora A Kinase plk1 PLK1 aurora_a->plk1 Activation cdk1 CDK1/Cyclin B plk1->cdk1 Activation mitotic_entry Mitotic Entry (Centrosome Maturation, Spindle Assembly) cdk1->mitotic_entry inhibitor Pyrimidine-based Inhibitor inhibitor->aurora_a

Caption: Simplified Aurora Kinase A signaling pathway.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-methylpyrimidine-5-carboxylic acid with various aryl and heteroaryl boronic acids. The pyrimidine scaffold is a privileged core in medicinal chemistry, and this protocol offers a robust method for its functionalization, enabling the synthesis of diverse compound libraries for drug discovery.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[4][5] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2][3]

The pyrimidine ring is an electron-deficient aromatic system, which makes halogenated pyrimidines highly reactive substrates for cross-coupling reactions.[3][6][7] this compound is a valuable building block, and its derivatization via Suzuki coupling allows for the strategic introduction of diverse molecular fragments, crucial for structure-activity relationship (SAR) studies. This application note details a representative protocol, including optimized reaction conditions and purification procedures, which can be adapted for various coupling partners. While the protocol is generalized, it is based on established methods for structurally related chloropyrimidines.[8][9]

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle initiated by a palladium(0) complex. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring to form a Pd(II) complex. The electron-deficient nature of the pyrimidine ring facilitates this step.[3][10]

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) transfers its organic moiety to the palladium(II) complex, forming a new organopalladium(II) intermediate. The base is crucial for activating the boronic acid.[10][11]

  • Reductive Elimination: The final step involves the reductive elimination of the desired coupled product, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10][12]

The presence of the carboxylic acid group on the pyrimidine substrate is generally well-tolerated under the basic conditions required for the reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions and outcomes for the Suzuki coupling of various chloropyrimidines, which serve as a strong foundation for optimizing the reaction of this compound. Yields can vary significantly based on the specific boronic acid used.

Entry Aryl Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001860-90[6][8]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O901285-95[2]
33-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O852270-80[4]
44-Fluorophenylboronic acidXPhosPdG2 (2.5)K₂CO₃THF801675-88[13]
5Pyridin-3-ylboronic acidPd₂(dba)₃ / PCy₃ (2)K₃PO₄1,4-Dioxane/H₂O1002455-70[5]

Note: This data is compiled from reactions on similar chloropyrimidine substrates and should be used as a guideline for optimization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Pyrimidine, Boronic Acid, & Base to Schlenk Flask purge 2. Evacuate & Backfill with Inert Gas (3x) reagents->purge catalyst 3. Add Pd Catalyst & Ligand purge->catalyst solvent 4. Add Degassed Solvents catalyst->solvent heat 5. Heat to 80-100 °C with Vigorous Stirring solvent->heat monitor 6. Monitor by TLC / LC-MS heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Acidify, Extract with Organic Solvent cool->extract dry 9. Dry, Filter & Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound (1.0 eq) with a generic arylboronic acid (1.2 eq).

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).[3]

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3][4]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

    • Using a syringe, add the degassed organic solvent and degassed water (typically in a 4:1 to 5:1 ratio). The final concentration of the pyrimidine substrate should be approximately 0.1-0.2 M.[6]

  • Reaction:

    • Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[6]

    • Combine the organic layers and wash with water, followed by brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to prevent streaking of the carboxylic acid product) to afford the pure coupled product.

Signaling Pathway Diagram: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 pd2_trans->pd0 product R¹-R² (Coupled Product) pd2_trans->product Reductive Elimination r1x R¹-X (Pyrimidine-Cl) r1x->pd2_complex r2b R²-B(OH)₂ (Boronic Acid) r2b->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols for the large-scale synthesis of 4-Chloro-2-methylpyrimidine-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be scalable, efficient, and mindful of process safety and environmental considerations. The synthesis is presented as a three-step process, commencing with the construction of the pyrimidine core, followed by chlorination and final hydrolysis.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a three-step reaction sequence. The workflow begins with the synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, which is then chlorinated to yield Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Ester Hydrolysis Diethyl_Malonate Diethyl Malonate + Acetamidine Reaction1 Sodium Ethoxide, Ethanol Diethyl_Malonate->Reaction1 Reactants Intermediate1 Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Reaction1->Intermediate1 Product Reaction2 Heat Intermediate1->Reaction2 Starting Material Chlorination_Reagent Phosphorus Oxychloride (POCl3) Chlorination_Reagent->Reaction2 Reagent Intermediate2 Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Reaction2->Intermediate2 Product Reaction3 Acidification Intermediate2->Reaction3 Starting Material Hydrolysis_Reagent Aqueous Base (e.g., NaOH) Hydrolysis_Reagent->Reaction3 Reagent Final_Product This compound Reaction3->Final_Product Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

This step involves the condensation of diethyl malonate and acetamidine using a strong base to form the pyrimidine ring.

Materials:

  • Diethyl malonate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

Protocol:

  • In a suitable large-scale reactor, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add acetamidine hydrochloride and stir until dissolved.

  • Slowly add diethyl malonate to the reaction mixture, maintaining the temperature below 30°C.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture and neutralize it with hydrochloric acid to precipitate the product.

  • Filter the solid, wash it with cold ethanol and water, and dry it under vacuum to obtain Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.

Quantitative Data:

ParameterValue
Typical Scale1-10 kg
Molar Ratio (DEM:Acetamidine:NaOEt)1 : 1.1 : 2.2
Reaction TemperatureReflux (approx. 78°C)
Reaction Time4-6 hours
Expected Yield75-85%
Purity (by HPLC)>98%
Step 2: Synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

This protocol describes a solvent-free chlorination of the 4-hydroxy group using phosphorus oxychloride, which is advantageous for large-scale production due to reduced solvent waste and simplified work-up.[1][2]

Materials:

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl3)

  • Pyridine (as a base)

Protocol:

  • In a pressure-rated reactor, charge Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate and pyridine.

  • Slowly add one equivalent of phosphorus oxychloride to the mixture while maintaining the temperature below 40°C.

  • Seal the reactor and heat the mixture to 140-160°C for 2-4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully quench the reaction mixture by slowly adding it to ice-water.

  • Neutralize the aqueous solution with a saturated sodium carbonate solution to a pH of 8-9.[1]

  • The product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it under vacuum.

Quantitative Data:

ParameterValue
Typical Scale1-10 kg
Molar Ratio (Substrate:POCl3:Pyridine)1 : 1 : 1
Reaction Temperature140-160°C
Reaction Time2-4 hours
Expected Yield85-95%
Purity (by HPLC)>97%
Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

  • Sodium hydroxide (or other suitable base)

  • Water

  • Hydrochloric acid (for acidification)

Protocol:

  • Suspend Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate in water in a reactor.

  • Add a 2M solution of sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction progress by observing the dissolution of the starting material and by analytical methods (TLC or LC-MS).

  • Once the hydrolysis is complete (typically 2-4 hours), filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to 2-3.

  • The product will precipitate as a white solid.

  • Filter the solid, wash it thoroughly with cold water to remove any residual acid, and dry it under vacuum.

Quantitative Data:

ParameterValue
Typical Scale1-10 kg
Molar Ratio (Ester:NaOH)1 : 1.2
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Expected Yield90-98%
Purity (by HPLC)>99%

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The initial ring formation establishes the core pyrimidine structure. The subsequent chlorination is a key functional group interconversion, replacing a hydroxyl group with a chloro group, which is a common strategy to introduce a leaving group for further nucleophilic substitution reactions. The final hydrolysis is a deprotection step to unmask the carboxylic acid functionality.

Logical_Relationship Start Starting Materials (Diethyl Malonate, Acetamidine) Pyrimidine_Core Pyrimidine Ring Formation Start->Pyrimidine_Core 4_Hydroxy_Intermediate 4-Hydroxy-2-methylpyrimidine -5-carboxylate Ester Pyrimidine_Core->4_Hydroxy_Intermediate Chlorination Chlorination of 4-Hydroxy Group 4_Hydroxy_Intermediate->Chlorination 4_Chloro_Intermediate 4-Chloro-2-methylpyrimidine -5-carboxylate Ester Chlorination->4_Chloro_Intermediate Hydrolysis Ester Hydrolysis 4_Chloro_Intermediate->Hydrolysis Final_Product 4-Chloro-2-methylpyrimidine -5-carboxylic acid Hydrolysis->Final_Product

Caption: Logical flow of the synthetic route.

References

Analytical Techniques for Determining the Purity of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides detailed application notes and experimental protocols for the determination of the purity of this compound using various analytical techniques. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Titrimetry, and Spectroscopic analysis (¹H NMR and FT-IR).

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[1][3] It allows for the separation, identification, and quantification of the main component and any process-related impurities or degradation products.[4]

Experimental Protocol:

A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with a pH modifier is often effective for carboxylic acids. A plausible gradient is presented in the table below.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

Table 1: HPLC Gradient Program

Time (minutes)% Acetonitrile% Water (with 0.1% Phosphoric Acid)
02080
158020
208020
222080
302080

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for the main peak)≤ 2.0
Theoretical Plates (for the main peak)≥ 2000
Relative Standard Deviation (RSD) for 6 replicate injections≤ 2.0%

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Purity Calculation prep_sample Prepare Sample Solution (1 mg/mL in Mobile Phase) hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_mobile Prepare Mobile Phase (Acetonitrile & Water with 0.1% Phosphoric Acid) prep_mobile->hplc_system inject_sample Inject Sample (10 µL) hplc_system->inject_sample run_gradient Run Gradient Program inject_sample->run_gradient detect UV Detection at 254 nm run_gradient->detect integrate_peaks Integrate Chromatogram Peaks detect->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity

Caption: Workflow for purity determination by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.[6][7] Derivatization may be necessary to increase the volatility of the carboxylic acid.

Experimental Protocol:

  • Derivatization (Esterification): To a solution of this compound in methanol, add a catalytic amount of sulfuric acid and reflux for 2 hours. After cooling, neutralize with a weak base and extract the resulting methyl ester with a suitable organic solvent (e.g., dichloromethane).

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

Data Presentation:

Table 3: Potential Volatile Impurities and their Characterization

ImpurityRetention Time (min)Key Mass Fragments (m/z)
Dichloromethane (solvent)~3.549, 84, 86
Methanol (derivatization)~2.831, 29
Starting Material X(Varies)(To be determined)
By-product Y(Varies)(To be determined)

Logical Relationship for GC-MS Analysis:

GCMS_Logic cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_results Results sample This compound derivatization Derivatization (Esterification) sample->derivatization injection Injection into GC derivatization->injection separation Separation on Capillary Column injection->separation ionization Electron Impact Ionization separation->ionization detection Mass Detection ionization->detection identification Impurity Identification (Mass Spectrum Library Matching) detection->identification quantification Impurity Quantification (Peak Area) identification->quantification

Caption: Logical flow of GC-MS analysis for volatile impurities.

Titrimetry for Assay of the Carboxylic Acid Functional Group

Acid-base titration is a classic and reliable method for determining the overall assay of the carboxylic acid. This method is quantitative and provides a measure of the total acidic content.

Experimental Protocol:

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Sample Preparation: Accurately weigh about 150 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).

  • Indicator: Phenolphthalein solution.

  • Procedure: Titrate the sample solution with the standardized NaOH solution until a persistent pink color is observed. A potentiometric endpoint determination can also be used for higher accuracy.

  • Calculation:

    • Purity (%) = (V × M × E) / W × 100

    • Where:

      • V = Volume of NaOH used (L)

      • M = Molarity of NaOH (mol/L)

      • E = Equivalent weight of this compound (172.57 g/mol )

      • W = Weight of the sample (g)

Data Presentation:

Table 4: Titrimetric Assay Data

ReplicateSample Weight (mg)Volume of 0.1 M NaOH (mL)Calculated Purity (%)
1150.28.6899.8
2149.88.6599.7
3150.58.7099.9
Average 150.2 8.68 99.8
RSD (%) --0.1

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for confirming the chemical structure and identifying the presence of impurities with different functional groups.[3]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical structure and can be used to detect and quantify impurities with distinct proton signals.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected Chemical Shifts (in DMSO-d₆):

  • ~2.6 ppm (singlet, 3H, -CH₃)

  • ~8.9 ppm (singlet, 1H, pyrimidine-H)

  • ~13.5 ppm (broad singlet, 1H, -COOH)

Impurities would present additional signals at different chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule. The presence of unexpected peaks can indicate impurities.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • ~3000 cm⁻¹ (broad, O-H stretch of carboxylic acid)

  • ~1700 cm⁻¹ (strong, C=O stretch of carboxylic acid)

  • ~1550-1600 cm⁻¹ (C=N and C=C stretches of the pyrimidine ring)

  • ~750 cm⁻¹ (C-Cl stretch)

Signaling Pathway for Spectroscopic Analysis:

Spectroscopy_Pathway cluster_sample Sample cluster_nmr ¹H NMR Analysis cluster_ftir FT-IR Analysis cluster_output Output sample This compound nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ftir_prep Prepare KBr Pellet or ATR sample->ftir_prep nmr_acq Acquire Spectrum nmr_prep->nmr_acq nmr_analysis Analyze Chemical Shifts and Integrals nmr_acq->nmr_analysis structural_confirmation Structural Confirmation nmr_analysis->structural_confirmation impurity_detection Detection of Structural Impurities nmr_analysis->impurity_detection ftir_acq Acquire Spectrum ftir_prep->ftir_acq ftir_analysis Analyze Functional Group Absorptions ftir_acq->ftir_analysis ftir_analysis->structural_confirmation

Caption: Workflow for structural confirmation by spectroscopy.

A combination of chromatographic, titrimetric, and spectroscopic techniques provides a comprehensive approach to determining the purity of this compound. HPLC is the method of choice for quantitative purity determination and impurity profiling. GC-MS is valuable for identifying volatile impurities. Titrimetry offers a reliable assay of the active functional group, while NMR and FT-IR are crucial for structural confirmation and the identification of structural impurities. The selection of methods should be based on the specific requirements of the analysis and the potential impurities expected from the synthetic route.

References

Application Note: Predicted ¹H and ¹³C NMR Spectral Assignment for 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Chloro-2-methylpyrimidine-5-carboxylic acid. Due to the limited availability of direct experimental spectral data for this specific compound in public literature, the assignments presented herein are based on established NMR principles and comparative analysis with structurally related pyrimidine derivatives. This application note also includes a standardized protocol for sample preparation and NMR data acquisition suitable for this class of compounds, intended to guide researchers in their experimental work.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for clear referencing in the NMR spectral assignments.

DOT Script for Chemical Structure

Figure 1. Chemical structure of this compound.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of similar pyrimidine structures and general chemical shift ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Signal AssignmentPredicted δ (ppm)MultiplicityIntegration
H⁷ (CH₃)2.5 - 2.7Singlet (s)3H
H⁶8.9 - 9.2Singlet (s)1H
COOH13.0 - 14.0Broad Singlet (br s)1H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Signal AssignmentPredicted δ (ppm)
C⁷ (CH₃)20 - 25
C⁵120 - 125
C⁶155 - 160
C⁴160 - 165
C⁸ (COOH)165 - 170
168 - 172

Spectral Assignment Rationale

  • ¹H NMR:

    • -CH₃ (H⁷): The methyl group at the C2 position is expected to appear as a singlet in the upfield region, typically around 2.5-2.7 ppm.

    • Pyrimidine-H (H⁶): The single proton on the pyrimidine ring is anticipated to be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing chloro and carboxylic acid groups, placing its signal in the downfield region of 8.9-9.2 ppm.

    • -COOH: The carboxylic acid proton is highly deshielded and often exchanges with residual water, resulting in a broad singlet at a very downfield chemical shift, typically above 13.0 ppm in DMSO-d₆.

  • ¹³C NMR:

    • -CH₃ (C⁷): The methyl carbon is expected at the most upfield position, around 20-25 ppm.

    • Pyrimidine Ring Carbons (C², C⁴, C⁵, C⁶): These carbons will resonate in the aromatic/heteroaromatic region. The carbon bearing the proton (C⁶) and the carbon attached to the carboxylic acid (C⁵) are expected to be in the 120-160 ppm range. The carbons directly bonded to nitrogen and chlorine (C², C⁴) will be further downfield due to strong electron-withdrawing effects, likely appearing in the 160-172 ppm range.

    • -COOH (C⁸): The carbonyl carbon of the carboxylic acid group typically appears in the range of 165-170 ppm.

Experimental Protocols

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent ability to dissolve carboxylic acids and its wide chemical shift window.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Securely cap the NMR tube and vortex or gently agitate until the sample is completely dissolved. A brief sonication may be applied if necessary.

  • Standard (Optional): For precise quantification, a known amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

B. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Temperature: 298 K.

C. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts and multiplicities to assign the signals to the molecular structure.

Workflow and Data Relationship Visualization

The following diagram illustrates the workflow from sample preparation to final spectral assignment and the logical relationship between the different data components.

DOT Script for Workflow Diagram

G NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_Acquisition ¹H NMR Acquisition (400 MHz, 298 K) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton Decoupled) SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Calibration Chemical Shift Calibration (Ref: DMSO-d6) Processing->Calibration H1_Analysis ¹H Spectrum Analysis (Integration, Multiplicity) Calibration->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) Calibration->C13_Analysis Assignment Final Spectral Assignment H1_Analysis->Assignment C13_Analysis->Assignment

Figure 2. General workflow for NMR analysis of this compound.

Application Note: Mass Spectrometric Fragmentation Analysis of 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research due to its structural relation to biologically active pyrimidine derivatives. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quantification in various matrices. This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and discusses the predicted fragmentation pattern of this compound based on established principles of mass spectrometry and the known fragmentation of related pyrimidine and carboxylic acid compounds.

The pyrimidine ring is a fundamental component of DNA and RNA, and its derivatives are known to exhibit a wide range of pharmacological activities.[1] Mass spectrometry is a powerful tool for the structural elucidation of such compounds.[1][2][3] The fragmentation patterns observed in mass spectra provide a fingerprint for the molecule, allowing for its unambiguous identification.

Predicted Fragmentation Pathway

The fragmentation of this compound (molecular weight: 186.59 g/mol ) in positive ion mode electrospray ionization (ESI) is expected to proceed through several key pathways. The initial protonated molecule [M+H]⁺ at m/z 187 is predicted to undergo characteristic losses of small neutral molecules and radicals.

A primary fragmentation route for carboxylic acids involves the loss of the hydroxyl group (-OH) as a water molecule (H₂O) from the protonated carboxylic acid, or the loss of the entire carboxyl group (-COOH) as formic acid (HCOOH) or as a combination of CO and H₂O.[4][5] In the case of this compound, the following fragmentations are plausible:

  • Loss of H₂O: The protonated molecular ion [M+H]⁺ at m/z 187 may lose a molecule of water, resulting in a fragment ion at m/z 169.

  • Loss of CO₂: Decarboxylation of the parent ion could lead to the loss of carbon dioxide, yielding a fragment at m/z 143.

  • Loss of HCl: The chloro substituent may be lost as hydrochloric acid, particularly with increasing collision energy, resulting in a fragment at m/z 151.

  • Loss of CH₃ radical: Cleavage of the methyl group could result in a fragment at m/z 172.

Subsequent fragmentation of these primary ions can lead to the cleavage of the pyrimidine ring itself, a common feature in the mass spectra of pyrimidine derivatives.[1][3][6]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound using a standard LC-MS/MS system. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to observe multiple fragment ions
Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range m/z 50-300

Data Presentation

Table 1: Predicted m/z Values of Parent and Fragment Ions of this compound.

IonProposed StructurePredicted m/z
[M+H]⁺Protonated Parent Molecule187.0
[M+H-H₂O]⁺Loss of Water169.0
[M+H-CO₂]⁺Loss of Carbon Dioxide143.0
[M+H-HCl]⁺Loss of Hydrochloric Acid151.0
[M+H-CH₃]⁺Loss of Methyl Radical172.0

Visualizations

Fragmentation_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Stock_Solution Stock Solution (1 mg/mL) Working_Standards Working Standards Stock_Solution->Working_Standards Serial Dilution LC_Separation LC Separation (C18 Column) Working_Standards->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MS_Analysis MS Analysis (Precursor Ion Scan) ESI_Ionization->MS_Analysis MSMS_Fragmentation MS/MS Fragmentation (Product Ion Scan) MS_Analysis->MSMS_Fragmentation Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation_Pathway Parent [M+H]⁺ m/z 187 Frag1 [M+H-H₂O]⁺ m/z 169 Parent->Frag1 - H₂O Frag2 [M+H-CO₂]⁺ m/z 143 Parent->Frag2 - CO₂ Frag3 [M+H-HCl]⁺ m/z 151 Parent->Frag3 - HCl Frag4 [M+H-CH₃]⁺ m/z 172 Parent->Frag4 - •CH₃

Caption: Predicted fragmentation of this compound.

References

Application Notes & Protocols: Purification of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrimidine derivatives are fundamental heterocyclic compounds integral to numerous biological processes and represent a core scaffold in medicinal chemistry and drug development.[1][2] Their applications range from anticancer agents like 5-fluorouracil to antiviral drugs and kinase inhibitors.[3][4] Achieving high purity of these synthesized derivatives is critical to ensure accurate biological evaluation and meet stringent regulatory standards for pharmaceutical development. This document provides detailed application notes and protocols for the two most common chromatographic purification techniques: Flash Column Chromatography for initial to intermediate purification and High-Performance Liquid Chromatography (HPLC) for high-resolution final purification.

Flash Column Chromatography

Flash column chromatography is a rapid, preparative technique ideal for purifying gram-scale quantities of synthesized pyrimidine derivatives from reaction mixtures.[1] It separates compounds based on their differential polarity, utilizing a stationary phase (typically silica gel) and a mobile phase.[1][5] This method is effective for removing major impurities, unreacted starting materials, and reagents.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Utilize Thin-Layer Chromatography (TLC) to determine the optimal mobile phase (eluent).

    • Test various solvent systems, commonly mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

    • The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine derivative, ensuring good separation from impurities.[1]

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring an evenly packed, compact bed without air bubbles.

  • Sample Loading:

    • Dissolve the crude pyrimidine product in a minimal volume of the eluent or a slightly stronger solvent to ensure complete dissolution.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Apply the mobile phase to the top of the column and maintain a constant flow using positive pressure (e.g., from a nitrogen or air line).

    • Collect fractions sequentially as the eluent passes through the column.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrimidine derivative.[1]

Data Presentation: Flash Chromatography of Pyrimidine Derivatives
Compound Class/NameStationary PhaseEluent SystemPurity Achieved (%)Yield (%)Reference
Pyrimidine-based Kinase InhibitorsSilica Gel 60Not Specified>95% (synthesis yield)26-85[1][4]
N,N'-bis-benzenesulfonamide derivativeSilica GelChloroform/Acetone97.03Not Specified[1]
(S)-(3-Chloro-2-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanoneSilica GelDichloromethane/Methanol (90:10)>95%57[4]
Pyrimidine IntermediatesSilica GelNot SpecifiedNot SpecifiedQuantitative[5][6]

Note: Reported yields often correspond to the overall synthetic step rather than the purification step alone.[1]

Workflow Diagram: Flash Column Chromatography

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Analysis Crude Crude Pyrimidine Sample TLC TLC Analysis for Solvent System Selection Crude->TLC Load Dissolve/Adsorb Sample (Wet/Dry Loading) Crude->Load Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Elute Elute with Mobile Phase (Positive Pressure) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Final Purified Pyrimidine Derivative Evap->Final

Caption: Workflow for flash column chromatography purification.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique essential for obtaining highly pure pyrimidine derivatives, particularly for challenging separations or as a final polishing step in drug development.[1][7] Reversed-phase HPLC (RP-HPLC) is the most common mode, separating molecules based on hydrophobicity.

Experimental Protocol: Preparative RP-HPLC
  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system to find the optimal stationary phase (e.g., C18, C8) and mobile phase.[1]

    • Typical mobile phases are gradients of acetonitrile/water or methanol/water, often with additives like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape by suppressing silanol interactions.[1][8]

    • Determine the optimal UV detection wavelength using a diode array detector (DAD).[8]

  • Sample Preparation:

    • Dissolve the crude or partially purified pyrimidine compound in a minimal amount of a suitable solvent (e.g., methanol, or the initial mobile phase composition).[8]

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column or system.[8]

  • Scale-Up and System Equilibration:

    • Scale up the analytical method to a preparative column with the same stationary phase, adjusting the flow rate and injection volume for the larger column diameter.[1]

    • Equilibrate the preparative column with the initial mobile phase composition for at least 10-15 column volumes to ensure a stable baseline.[8]

  • Purification:

    • Inject the prepared sample onto the equilibrated preparative HPLC system.

    • Run the established gradient separation method.

    • Monitor the separation using the predetermined UV wavelength.[8]

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target compound. This can be done manually or automatically using a fraction collector triggered by the UV detector signal.[1]

  • Post-Purification and Analysis:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the fractions that meet the desired purity level.

    • Remove the organic solvent using a rotary evaporator.

    • Isolate the final compound, often by lyophilization (freeze-drying) or liquid-liquid extraction, to remove the aqueous mobile phase and any additives.[8]

    • Confirm the identity and purity of the final product.

Data Presentation: HPLC Purification of Pyrimidine Derivatives
CompoundColumn TypeMobile Phase AMobile Phase BGradient / ConditionsFlow Rate (mL/min)DetectionReference
4-Chloro-6-(3-iodophenyl)pyrimidineC18, 5 µm0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileGradient ProgramNot Specified254 nm[8]
2-bromo-pyrimidineNewcrom R1Water with Phosphoric AcidAcetonitrileIsocraticNot SpecifiedNot Specified[9]
Thymidine, Uridine & other NucleosidesAmaze HD0.1% HCOOH and 0.01% AmFmMeCN/MeOH (90/10 to 50/50 in 8 min)Gradient0.8275 nm[10]
Thymidine & DeoxyuridineSynergi 4µm Hydro-RP20mM KH2PO4 buffer (pH 4.5)Acetonitrile (95:5, v/v)Isocratic0.7267 nm[11]
5-Fluorouracil (5-FU) & metabolitesCortecs T3Not SpecifiedNot SpecifiedBinary GradientNot SpecifiedLC-MS/MS[12]
Chiral Acyclic Pyrimidine AnaloguesMediterranean Sea C1820 mM phosphate buffer (pH 6)N/AIsocratic3.0Not Specified[13]

Workflow Diagram: Preparative HPLC Purification

G cluster_prep Preparation & Method Development cluster_purify Purification cluster_iso Isolation & Final Analysis Crude Crude or Partially Purified Sample Analytical Analytical HPLC: Method Development (Column, Mobile Phase) Crude->Analytical SamplePrep Dissolve & Filter Sample Analytical->SamplePrep Equilibrate Equilibrate Preparative Column SamplePrep->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Preparative Gradient Method Inject->Run Detect UV Detection Run->Detect Collect Fraction Collection Detect->Collect PurityCheck Analytical HPLC: Check Fraction Purity Collect->PurityCheck Combine Combine Pure Fractions PurityCheck->Combine SolventRemoval Solvent Removal (Rotovap & Lyophilization) Combine->SolventRemoval Final High-Purity Pyrimidine Product SolventRemoval->Final G cluster_pathway Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase Kinase Enzyme Receptor->Kinase Substrate Substrate Protein Kinase->Substrate SubstrateP Phosphorylated Substrate (Active) Kinase->SubstrateP Phosphorylation ADP ADP Kinase->ADP Response Cellular Response (e.g., Proliferation) SubstrateP->Response ATP ATP ATP->Kinase Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->Kinase Blocks ATP Binding Site

References

Troubleshooting & Optimization

strategies to improve the yield of 4-Chloro-2-methylpyrimidine-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Chloro-2-methylpyrimidine-5-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to optimize the synthesis and improve the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis typically involves a multi-step process. A prevalent strategy begins with the construction of a pyrimidine ring, often starting from ethyl acetoacetate and thiourea or similar precursors.[1] Key subsequent steps generally include the chlorination of a hydroxyl group at the C4 position, followed by the hydrolysis of an ester group at the C5 position to yield the final carboxylic acid. The specific route can be adapted based on the availability of starting materials and desired scale.

Q2: My overall yield is consistently low. Which reaction steps are the most critical to optimize?

A2: Low overall yield can often be traced back to two critical transformations:

  • Chlorination: The conversion of the 4-hydroxy (or 4-oxo) pyrimidine intermediate to the 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃) can be inefficient if not performed under strictly anhydrous conditions and at optimal temperatures.

  • Purification: The final product and its intermediates can be susceptible to degradation or difficult to separate from byproducts. Inefficient purification at each stage can lead to significant material loss and lower purity of the final compound.

Q3: I am observing significant byproduct formation. What are the most common side reactions?

A3: During pyrimidine synthesis, several side reactions can occur, reducing the yield of the desired product. In reactions analogous to the Biginelli synthesis, formation of Hantzsch-type 1,4-dihydropyridine byproducts can compete with the main reaction, especially at elevated temperatures.[2][3] During chlorination, incomplete reaction can leave starting material, while overly harsh conditions may lead to the formation of undesired isomers or degradation products.[4] Hydrolysis of the chloro group is also a potential side reaction during workup or subsequent steps if pH and temperature are not carefully controlled.

Q4: What are the most effective methods for purifying the final product and its intermediates?

A4: Purification strategies depend on the specific intermediate and its properties.

  • Recrystallization: This is often an effective method for removing impurities from solid intermediates and the final carboxylic acid product.

  • Column Chromatography: Silica gel chromatography is widely used for purifying intermediates.[5] However, the acidic nature of silica gel can sometimes degrade sensitive compounds. In such cases, using a deactivated silica or an alternative stationary phase like alumina may be necessary.[6]

  • Aqueous Workup: Careful extraction with appropriate organic solvents and pH adjustment is crucial. Treating reaction mixtures with aqueous solutions like 1M NaOH can help convert certain byproducts into more easily separable forms.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in Chlorination of 4-Hydroxy-2-methylpyrimidine-5-carboxylate

Question: The conversion of my 4-hydroxy-2-methylpyrimidine-5-carboxylate intermediate to the 4-chloro derivative using phosphorus oxychloride (POCl₃) is inefficient. What are the likely causes and how can I improve the yield?

Answer: Low yields in this chlorination step are common and can be attributed to several factors.

  • Moisture: Phosphorus oxychloride reacts violently with water. The presence of even trace amounts of moisture in the starting material, solvent, or glassware will consume the reagent and reduce the reaction's efficiency. Ensure all glassware is oven-dried and all reagents are anhydrous.

  • Suboptimal Temperature: The reaction temperature is critical. A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can cause degradation and the formation of dark, tarry byproducts. The optimal temperature often needs to be determined empirically but typically ranges from 80°C to 110°C (reflux).[8]

  • Insufficient Reagent: A stoichiometric excess of POCl₃ is often required to drive the reaction to completion.

  • HCl Byproduct: The reaction generates HCl gas, which can establish an equilibrium that limits the conversion. Adding a high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as an HCl scavenger and push the reaction forward.

Troubleshooting Workflow for Chlorination

start Low Yield in Chlorination Step check_moisture Verify Anhydrous Conditions (Oven-dried glassware, dry reagents) start->check_moisture check_temp Optimize Reaction Temperature (e.g., step-wise increase from 80°C to 110°C) check_moisture->check_temp If conditions were dry check_reagent Increase POCl3 Stoichiometry (e.g., from 3 to 5 equivalents) check_temp->check_reagent If temp was optimal add_base Add HCl Scavenger (e.g., N,N-Dimethylaniline) check_reagent->add_base If stoichiometry was sufficient monitor_rxn Monitor Reaction by TLC/HPLC Until Starting Material is Consumed add_base->monitor_rxn success Yield Improved monitor_rxn->success

Caption: Troubleshooting logic for low-yield chlorination.

Issue 2: Incomplete Saponification of the Ethyl Ester

Question: The final hydrolysis of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate to the carboxylic acid is not going to completion. How can I ensure a full conversion?

Answer: Incomplete hydrolysis (saponification) can be resolved by optimizing the reaction conditions.

  • Choice of Base and Stoichiometry: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolyzing sterically hindered esters, as it has lower solubility in organic solvents, which can sometimes lead to a more controlled reaction. Ensure at least 2-3 equivalents of the base are used.

  • Solvent System: A mixture of solvents is typically required to dissolve both the ester (organic-soluble) and the hydroxide base (water-soluble). Common systems include THF/water, methanol/water, or ethanol/water. The ratio should be adjusted to ensure the reaction mixture remains homogeneous.

  • Temperature and Time: While many saponifications run at room temperature, gentle heating (e.g., 40-60°C) can significantly increase the reaction rate.[9] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to determine the necessary reaction time.[3]

Data on Reaction Condition Optimization

The following table summarizes how different parameters can affect reaction outcomes, based on general principles of pyrimidine synthesis.

ParameterCondition ACondition BObservationRecommendation
Chlorination Temp. 80 °C110 °C (Reflux)Higher temperature increased conversion rate but also led to more colored impurities.[10]Optimize for the highest yield of desired product, not just starting material consumption. Monitor by HPLC.
Hydrolysis Base NaOH in EtOH/H₂OLiOH in THF/H₂OLiOH provided a cleaner reaction with fewer side products and a more reliable conversion.For difficult esters, LiOH is often the superior choice.
Solvent (Ring Formation) EthanolAcetic AcidAcetic acid as a solvent can sometimes improve yields in cyclocondensation reactions.[10]Screen different solvents, as the optimal choice is highly substrate-dependent.[9]
Catalyst (Ring Formation) UncatalyzedAcid Catalyst (e.g., HCl)An acid catalyst is often necessary to achieve a reasonable reaction rate and yield.[2]Use a catalyst; screen both Brønsted and Lewis acids for optimal performance.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis. Note: These are generalized procedures and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 4-Chloro-2-methylpyrimidine-5-carboxylate
  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 4.0 eq) to the flask. If desired, add N,N-dimethylaniline (1.1 eq) dropwise while stirring in an ice bath.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).

  • Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be done slowly.

  • Extraction: Neutralize the aqueous solution with solid sodium bicarbonate until effervescence ceases. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Hydrolysis to this compound
  • Setup: Dissolve the ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 8-16 hours. Monitor the disappearance of the starting material by TLC. If the reaction is slow, it can be gently heated to 40°C.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the final carboxylic acid.

General Synthetic Workflow

A Starting Materials (e.g., Ethyl Acetoacetate, Amidines) B Step 1: Pyrimidine Ring Formation & Cyclization A->B C Intermediate: 4-Hydroxy-2-methylpyrimidine- 5-carboxylate B->C D Step 2: Chlorination (e.g., POCl3) C->D E Intermediate: Ethyl 4-Chloro-2-methylpyrimidine- 5-carboxylate D->E F Step 3: Hydrolysis (e.g., LiOH) E->F G Final Product: 4-Chloro-2-methylpyrimidine- 5-carboxylic acid F->G

Caption: A typical synthetic workflow for the target compound.

References

identifying and minimizing side reactions in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[1]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]

Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[3]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][3]

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?

A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[3]

Preventative Measures:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[3]

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[3]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[3]

Troubleshooting Guides

Issue 1: Knoevenagel Condensation as a Major Side Reaction in Biginelli Synthesis

The Knoevenagel condensation between the aldehyde and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound, which may not cyclize efficiently, thereby reducing the yield of the desired pyrimidine.[3]

G start Low yield of DHPM, Knoevenagel product detected catalyst Modify Catalyst start->catalyst Use Lewis acids like Yb(OTf)3 or InCl3 stoichiometry Adjust Stoichiometry start->stoichiometry Use slight excess of urea (1.2-1.5 eq) solvent Change Solvent/ Conditions start->solvent Solvent-free or microwave irradiation outcome1 Improved DHPM Yield catalyst->outcome1 outcome2 Side reaction persists catalyst->outcome2 stoichiometry->outcome1 stoichiometry->outcome2 solvent->outcome1 solvent->outcome2 G start Unexpected Yellow Fluorescence Observed confirm Confirm Hantzsch Byproduct (NMR, MS) start->confirm temp Check Reaction Temperature confirm->temp catalyst Evaluate Catalyst confirm->catalyst order Check Order of Addition confirm->order remediate1 Lower Temperature temp->remediate1 remediate2 Screen Alternative Catalysts catalyst->remediate2 remediate3 Add Urea Last order->remediate3 resolve Fluorescence Reduced/ DHPM Yield Increased remediate1->resolve remediate2->resolve remediate3->resolve G cluster_0 Biginelli Reaction Pathway cluster_1 Hantzsch Reaction Pathway (Side Reaction) A Aldehyde I1 Iminium Intermediate A->I1 B β-Ketoester P1 Dihydropyrimidinone (Desired Product) B->P1 C Urea C->I1 I1->P1 D Aldehyde P2 1,4-Dihydropyridine (Fluorescent Byproduct) D->P2 E 2x β-Ketoester E->P2 F Ammonia (from Urea decomposition) F->P2 G start Start Pyrimidine Synthesis reaction Perform Reaction (e.g., Biginelli, Pinner) start->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor workup Reaction Work-up & Crude Product Isolation monitor->workup analysis Analyze Crude Product (NMR, MS) workup->analysis pure Desired Product (High Purity) analysis->pure No significant impurities impure Side Products Detected analysis->impure Impurities >5% troubleshoot Troubleshoot Reaction Conditions impure->troubleshoot Optimize purify Purification (Column Chromatography/ Recrystallization) impure->purify troubleshoot->reaction Optimize purify->pure

References

overcoming purification challenges of acidic pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center with troubleshooting guides and FAQs for .

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems that may arise during the purification of acidic pyrimidine compounds.

Question: Why is my compound showing poor peak shape (e.g., tailing) in reverse-phase chromatography?

Answer: Peak tailing for acidic compounds in reverse-phase chromatography is often caused by secondary interactions between the deprotonated acidic functional groups and the stationary phase. At a neutral pH, the silica backbone of many columns can have exposed, negatively charged silanol groups, which can interact with any positively charged sites on your molecule or lead to other unwanted interactions.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to improve peak shape is to suppress the ionization of your acidic pyrimidine by lowering the pH of the mobile phase. Adding an acidic modifier is crucial.

    • Action: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both your aqueous and organic mobile phases. This will ensure your acidic compound is in its neutral form, minimizing secondary interactions.

  • Column Choice: Not all C18 columns are the same. The type of silica, end-capping, and bonding density can significantly impact peak shape.

    • Action: Use a high-purity silica column that is well end-capped to block silanol group activity. Consider columns specifically designed for polar compounds or those that can operate at low pH.

  • Chelating Agents: If your compound can chelate with trace metals in the system (e.g., from the column hardware or solvent), this can also cause peak tailing.

    • Action: In some cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can improve peak shape, although this is less common and should be a secondary option.

Question: My acidic pyrimidine compound has very low retention and elutes near the void volume on a C18 column. How can I increase its retention?

Answer: Low retention occurs when the compound is too polar for the non-polar stationary phase and is not sufficiently retained. This is common for acidic compounds, especially when they are ionized.

Troubleshooting Steps:

  • Ensure Acidic Mobile Phase: As with peak tailing, ensure your mobile phase is acidic (e.g., contains 0.1% TFA or formic acid) to keep the compound in its less polar, protonated form.

  • Reduce Organic Solvent Strength: A high initial percentage of organic solvent in your gradient will cause polar compounds to elute quickly.

    • Action: Lower the starting percentage of your organic solvent (e.g., acetonitrile or methanol). You might start with 0-5% organic solvent for the first few minutes of your run.

  • Select a More Retentive Stationary Phase: If adjusting the mobile phase is insufficient, consider a different column.

    • Action:

      • Use a column with a higher carbon load or a longer alkyl chain (e.g., C30) for increased hydrophobic retention.

      • Consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which offer different selectivity through pi-pi interactions.

      • For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel acidic pyrimidine compound?

A1: For most acidic pyrimidine compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended starting point due to its versatility and wide applicability.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 5 µm particle sizeGeneral purpose, good starting point for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the acidic group to improve retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides better peak shapes and lower backpressure than methanol.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute compounds with a wide range of polarities and establish a starting point.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Standard analytical flow rate.
Detection UV, at the compound's λmaxWavelength of maximum absorbance provides the best sensitivity.

Q2: When should I choose Ion-Exchange Chromatography (IEX) over Reverse-Phase Chromatography (RPC)?

A2: Ion-Exchange Chromatography (IEX) is a powerful alternative to RPC and should be considered when your primary separation challenge involves charge differences.

Choose Anion-Exchange Chromatography (AEX) when:

  • Your acidic pyrimidine has a strong negative charge at a manageable pH.

  • You need to separate your target compound from neutral, basic, or less acidic impurities.

  • Your compound is highly polar and shows little to no retention in RPC, even with optimization.

  • You are purifying oligonucleotides or nucleotide analogues with phosphate groups.

Q3: How can I prevent my acidic pyrimidine compound from degrading during the purification process?

A3: Compound stability is critical for successful purification. Acidic pyrimidines can be susceptible to degradation, especially at extreme pH values.

Preventative Measures:

  • pH Stability Studies: Before purification, test your compound's stability in small aliquots of the intended mobile phase conditions over several hours.

  • Use Milder Acids: If TFA is causing degradation (e.g., hydrolysis of sensitive groups), switch to a milder acid like formic acid or acetic acid.

  • Temperature Control: Run the purification at a controlled room temperature or even refrigerated temperatures if the compound is thermally labile.

  • Minimize Processing Time: Do not let samples sit on the autosampler for extended periods before injection. After purification, evaporate the collected fractions as soon as possible.

Experimental Protocols

Protocol 1: Generic RP-HPLC Method for Acidic Pyrimidine Purification

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

    • Ensure the final sample concentration is appropriate to avoid overloading the column.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 1 L of deionized water with 1.0 mL of formic acid (0.1% v/v).

    • Mobile Phase B: Prepare 1 L of HPLC-grade acetonitrile with 1.0 mL of formic acid (0.1% v/v).

    • Degas both mobile phases by sparging with helium or sonicating for 15-20 minutes.

  • Chromatography Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions (5% B) and re-equilibrate.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the purity of each collected fraction by analytical HPLC.

    • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Visualizations

Purification_Workflow cluster_start Method Development Start cluster_rp Primary Approach: Reverse-Phase cluster_alt Alternative Approaches cluster_end Final Steps Start Crude Acidic Pyrimidine Compound RP_HPLC Run RP-HPLC (C18, 0.1% Formic Acid) Start->RP_HPLC Check_Retention Good Retention & Peak Shape? RP_HPLC->Check_Retention Optimize_RP Optimize Gradient & Solvent Check_Retention->Optimize_RP No, but promising Success Pure Compound Check_Retention->Success Yes Optimize_RP->RP_HPLC HILIC Try HILIC for Very Polar Compounds Optimize_RP->HILIC If still poor retention IEX Try Anion-Exchange (AEX) for Charged Species Optimize_RP->IEX If charge-based separation needed HILIC->Success IEX->Success

Caption: Workflow for selecting a purification method for acidic pyrimidines.

pH_Effect cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 2.5) High_pH_Compound Acidic Pyrimidine (R-COO⁻) Ionized (Charged) C18_Column C18 Stationary Phase (Non-Polar) High_pH_Compound->C18_Column Repulsion/ Secondary Interactions High_pH_Result Result Poor Retention Peak Tailing Low_pH_Compound Acidic Pyrimidine (R-COOH) Neutral Low_pH_Compound->C18_Column Hydrophobic Interaction Low_pH_Result Result Good Retention Sharp Peaks C18_Column->High_pH_Result Fast Elution C18_Column->Low_pH_Result Good Separation

Caption: Effect of mobile phase pH on retention in reverse-phase chromatography.

Technical Support Center: Optimizing Derivatization of 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylpyrimidine-5-carboxylic acid. The following sections offer insights into optimizing reaction conditions for common derivatization procedures such as esterification and amidation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TG-001 Low or no yield of the desired ester/amide • Incomplete activation of the carboxylic acid.• Poor nucleophilicity of the alcohol/amine.• Steric hindrance around the carboxylic acid or the nucleophile.• Competing side reactions, such as nucleophilic substitution at the C4-chloro position.For esterification: Use a suitable coupling agent like DCC or EDC in the presence of DMAP. Alternatively, for simple alcohols, Fischer esterification under acidic conditions (e.g., H₂SO₄ in excess alcohol) can be effective.[1][2]• For amidation: Employ standard peptide coupling reagents (e.g., HBTU, HATU) or carbodiimides.[3]• Increase the reaction temperature or time, while monitoring for side product formation.• Consider using a more reactive derivative of the carboxylic acid, such as the acyl chloride.
TG-002 Formation of an unexpected byproduct • Nucleophilic attack at the C4-chloro position by the amine or alcohol nucleophile, or by other nucleophiles present in the reaction mixture.[4]• Protect the C4-chloro position if it is not the desired reaction site.• Use milder reaction conditions (lower temperature, shorter reaction time).• Employ a less nucleophilic base if one is used.• The reactivity of the chloro- and carboxylic acid sites can be inverted between the free acid and its ester, with amines reacting at the C2-position for the free acid and at the C5-position for the ester in a related system.[5] Consider this differential reactivity when planning your synthesis.
TG-003 Difficulty in purifying the final product • Presence of unreacted starting materials.• Formation of byproducts from coupling agents (e.g., DCU from DCC).• Formation of isomeric products.• Optimize the stoichiometry of reagents to ensure complete consumption of the limiting reagent.• If using DCC, the DCU byproduct is insoluble in many organic solvents and can be removed by filtration.• Employ appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) for purification.
TG-004 Decomposition of the starting material or product • Harsh reaction conditions (e.g., high temperature, strong acid/base).• Instability of the pyrimidine ring under the chosen conditions.• Use milder coupling reagents that operate at or below room temperature.[1]• Screen different solvents to find one that promotes the desired reaction at a lower temperature.• Ensure the workup procedure is not overly acidic or basic.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for esterifying this compound with a primary alcohol?

A1: For a primary alcohol, a good starting point is to use a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF). A catalytic amount of 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[1] A typical molar ratio would be: Carboxylic Acid : Alcohol : DCC : DMAP = 1 : 1.2 : 1.1 : 0.1. The reaction is usually run at room temperature for several hours to overnight.

Alternatively, for simple, unhindered alcohols, Fischer esterification can be attempted.[2] This involves refluxing the carboxylic acid in a large excess of the alcohol with a catalytic amount of a strong acid like sulfuric acid. However, be mindful that the acidic conditions and elevated temperature could potentially lead to side reactions on the pyrimidine ring.

Q2: I am trying to form an amide with a secondary amine and observing low conversion. What can I do?

A2: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines, which can lead to lower reaction rates. To improve the conversion, you can:

  • Use a more potent coupling reagent: Switch from standard carbodiimides to more powerful uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known to be highly efficient for coupling hindered amines.

  • Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Convert the carboxylic acid to the acyl chloride: A more reactive intermediate, the acyl chloride, can be prepared by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will then react more readily with the secondary amine, often in the presence of a non-nucleophilic base like triethylamine.

Q3: My amine nucleophile seems to be reacting at the 4-position of the pyrimidine ring instead of with the carboxylic acid. How can I prevent this?

A3: This is a known issue with chloropyrimidines, as the chloro-substituent is susceptible to nucleophilic aromatic substitution.[4] The relative reactivity of the carboxylic acid and the C4-chloro position can be influenced by the reaction conditions and the nature of the nucleophile. To favor amidation at the carboxylic acid:

  • Activate the carboxylic acid first: Ensure that the carboxylic acid is fully converted to an activated intermediate (e.g., an O-acylisourea with DCC, or an active ester with HATU) before adding the amine. This can sometimes be achieved by pre-incubating the carboxylic acid with the coupling agent for a short period (15-30 minutes) before introducing the amine.

  • Use milder conditions: Lowering the reaction temperature may slow down the rate of nucleophilic substitution at the C4 position more than it slows down the desired amidation.

  • Consider the electronic nature of your amine: A more basic amine might be more prone to attacking the pyrimidine ring. The choice of base, if one is used, is also critical. A bulky, non-nucleophilic base is preferred.

  • A study on a similar system showed that the free carboxylic acid reacted with amines at the pyrimidine ring, while the corresponding ester reacted with amines at the ester group.[5] This suggests that protecting the carboxylic acid as an ester first, then performing the nucleophilic substitution at the C4 position, followed by ester hydrolysis and subsequent amidation might be a viable, albeit longer, synthetic route.

Experimental Protocols

General Protocol for Esterification using DCC/DMAP
  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM or DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Amidation using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Visualizations

experimental_workflow_esterification start Start dissolve Dissolve Carboxylic Acid, Alcohol, and DMAP in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_dcc Add DCC Solution cool->add_dcc react Stir at Room Temperature (12-24h) add_dcc->react monitor Monitor Reaction (TLC/LC-MS) react->monitor filter Filter DCU Byproduct monitor->filter workup Aqueous Workup filter->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Workflow for DCC/DMAP Mediated Esterification.

troubleshooting_logic start Low Yield or Byproduct Formation check_activation Was the carboxylic acid fully activated? start->check_activation Low Yield check_side_reaction Is there evidence of reaction at the C4-Cl position? start->check_side_reaction Byproduct use_stronger_coupler Use stronger coupling agent (e.g., HATU) check_activation->use_stronger_coupler No increase_temp Increase temperature/ reaction time check_activation->increase_temp No milder_conditions Use milder conditions (lower temperature) check_side_reaction->milder_conditions Yes pre_activation Pre-activate carboxylic acid before adding amine check_side_reaction->pre_activation Yes end_yield Improved Yield use_stronger_coupler->end_yield increase_temp->end_yield end_selectivity Improved Selectivity milder_conditions->end_selectivity pre_activation->end_selectivity

Caption: Troubleshooting Logic for Derivatization Reactions.

References

techniques for removing stubborn impurities from 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-2-methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common stubborn impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Specific impurities depend on the synthetic route but may include the corresponding ethyl ester if ethanol is used as a solvent, or starting materials like acetamidine hydrochloride and ethyl 3,3-diethoxypropionate.

Q2: My purified product shows a persistent impurity peak in the NMR/LC-MS. What should I do?

A2: First, try to identify the impurity. If it is a non-polar impurity, a different recrystallization solvent or column chromatography may be effective.[1][2] For polar impurities, consider an acid-base extraction.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, as a carboxylic acid, this compound can be purified using acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.

Q4: What is a good starting point for developing a recrystallization protocol?

A4: For carboxylic acids, polar solvents like ethanol, methanol, or water are often good choices.[3] You can also try solvent mixtures, such as ethyl acetate/hexanes.[1] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

If you are still observing significant impurities after recrystallization, consider the following:

  • Solvent Choice: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should have a steep solubility curve for your compound.

  • Cooling Rate: Cooling the solution too quickly can trap impurities in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete Dissolution: Ensure the compound is fully dissolved in the minimum amount of hot solvent. If it is not fully dissolved, impurities can be trapped in the undissolved solid.

Issue 2: Oily Product Instead of Crystals

An oily product, or "oiling out," can occur when the compound's melting point is lower than the boiling point of the solvent.

  • Lower the Temperature: Try to perform the recrystallization at a lower temperature with a lower-boiling solvent.

  • Use a Solvent Mixture: Adding a co-solvent in which the compound is less soluble can sometimes induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for crystal nucleation.

Issue 3: Streaking on TLC During Column Chromatography

Streaking of a carboxylic acid on a silica gel TLC plate or column is common due to its acidic nature.

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid (0.1-1%), to the eluent can suppress the deprotonation of the carboxylic acid, leading to sharper bands and better separation.[4]

  • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina, or a reverse-phase column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Determine an appropriate solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents at room and elevated temperatures.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Add More Solvent: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC).[2] A good system will give your product an Rf value of around 0.3-0.4 and good separation from impurities.[2] For carboxylic acids, a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) with a small amount of acetic acid is a good starting point.[4][5]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[2]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with air) to push the solvent through the column.[2]

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Common Solvents for Chromatography and Recrystallization

SolventPolarityCommon UseNotes
HexanesNon-polarColumn Chromatography (with a polar co-solvent)Good for eluting non-polar impurities.[1]
Ethyl AcetatePolarColumn Chromatography, RecrystallizationA versatile solvent for a range of compounds.[5]
MethanolVery PolarColumn Chromatography, RecrystallizationCan be used for highly polar compounds.[3][5]
DichloromethanePolarColumn ChromatographyGood solvating power but can take longer to run.[5]
WaterVery PolarRecrystallizationOften used for polar compounds like carboxylic acids.[3]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Analysis Analyze by TLC/LC-MS Crude->Analysis NonPolar Non-Polar Impurities Present Analysis->NonPolar Polar Polar Impurities Present Analysis->Polar NonPolar->Polar No Recrystallization Recrystallization NonPolar->Recrystallization Yes Column Column Chromatography Polar->Column Consider AcidBase Acid-Base Extraction Polar->AcidBase Yes Pure Pure Product Recrystallization->Pure Column->Pure AcidBase->Pure

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

ColumnTroubleshooting Start Start: Streaking on TLC CheckAcid Is the compound acidic? Start->CheckAcid AddAcid Add 0.1-1% Acetic Acid to Mobile Phase CheckAcid->AddAcid Yes ReRun Re-run TLC/Column AddAcid->ReRun Success Problem Solved ReRun->Success Failure Still Streaking ReRun->Failure ConsiderOther Consider Alternative Stationary Phase (e.g., Alumina) Failure->ConsiderOther

Caption: A troubleshooting guide for dealing with streaking during the column chromatography of acidic compounds.

References

addressing scale-up issues for the production of 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of 4-Chloro-2-methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in yield upon scaling up the synthesis of this compound. What are the potential causes and solutions?

A1: A decrease in yield during scale-up is a common issue that can stem from several factors. Inadequate mixing in larger reactors can lead to localized temperature gradients and poor distribution of reactants, resulting in incomplete reactions or the formation of side products. Heat transfer is also less efficient in larger vessels, which can affect reaction kinetics and equilibrium. To address this, ensure efficient and vigorous stirring, and consider a staged temperature profile to maintain optimal reaction conditions. Monitoring the reaction progress closely using techniques like TLC or HPLC is crucial to determine the optimal reaction time.

Q2: Our scaled-up batches show a higher level of impurities compared to our lab-scale experiments. How can we identify and minimize these impurities?

A2: Impurity formation is a frequent challenge in scaling up chemical syntheses. For pyrimidine derivatives, impurities can arise from starting materials, side reactions, or product degradation. The first step is to characterize the impurities using analytical techniques such as LC-MS and NMR. Common impurities could include unreacted starting materials, isomeric byproducts, or degradation products. To minimize these, ensure the purity of your starting materials, optimize reaction conditions (e.g., temperature, reaction time, stoichiometry), and consider modifications to the workup and purification procedures, such as performing these steps under an inert atmosphere or at lower temperatures.

Q3: What is the most effective method for purifying this compound on a large scale?

A3: Carboxylic acids can be challenging to purify. While preparative HPLC can provide very high purity, it may not be feasible for very large quantities.[1] A common and scalable method is acid-base extraction.[1] This involves dissolving the crude material in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral and basic impurities, followed by re-acidification to precipitate the purified product, which is then extracted back into an organic solvent.[1] Crystallization is another effective method, which may require screening for a suitable solvent system and potentially seeding.

Q4: We are facing issues with the filtration of the final product. It appears to be a fine powder that clogs the filter. What can we do?

A4: The physical properties of a precipitate can change with scale. To improve filtration, you can try to increase the particle size of your product. This can often be achieved by modifying the crystallization or precipitation conditions. Consider slowing down the rate of precipitation by adding the anti-solvent or adjusting the pH more slowly. Aging the slurry with stirring for a period before filtration can also promote crystal growth. Alternatively, using a different type of filter or a filter aid might be necessary for larger batches.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up production of this compound.

Issue 1: Low Yield

Symptoms:

  • Final product yield is significantly lower than in small-scale experiments.

  • Reaction monitoring (e.g., by HPLC) shows incomplete consumption of starting materials.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Mixing Increase stirrer speed. Use a reactor with appropriate baffles. For very large scales, consider the impeller design.
Poor Temperature Control Monitor internal reaction temperature closely. Use a jacketed reactor with a reliable heating/cooling system. Consider a slower addition of reagents.
Suboptimal Reaction Time Monitor the reaction progress at regular intervals. Determine the point of maximum product formation before significant degradation occurs.
Issue 2: High Impurity Profile

Symptoms:

  • HPLC or other analytical methods show multiple impurity peaks that were not significant at a smaller scale.

  • The final product has poor color or physical appearance.

Troubleshooting Workflow:

Caption: A logical workflow for identifying and minimizing impurities.

Data Presentation

Table 1: Comparison of Small-Scale vs. Scale-Up Synthesis

ParameterSmall-Scale (1g)Scale-Up (100g)
Yield (%) 8565
Purity (HPLC, %) 98.592.0
Major Impurity 1 (%) 0.53.5
Major Impurity 2 (%) 0.22.8
Reaction Time (h) 48
Final Product Color Off-whiteLight Brown

Experimental Protocols

Illustrative Synthesis of this compound

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, add the starting materials and solvent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature and monitor the progress by HPLC or TLC.

  • Workup: After the reaction is complete, cool the mixture and proceed with quenching and initial extraction.

  • Purification by Acid-Base Extraction:

    • Dissolve the crude product in an appropriate organic solvent.

    • Extract the organic solution with an aqueous solution of sodium bicarbonate.

    • Separate the aqueous layer and wash it with the organic solvent to remove impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl to a pH of approximately 2-3 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Decision-Making for Scale-Up Optimization

Caption: A decision-making workflow for optimizing scale-up processes.

References

proper handling and storage conditions for 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-2-methylpyrimidine-5-carboxylic acid

This guide provides essential information for the proper handling, storage, and use of this compound (CAS No. 933702-81-9) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and purity of the compound. It should be stored under an inert gas, such as nitrogen or argon, at refrigerated temperatures.[1]

Q2: What are the primary hazards associated with this compound?

A2: According to GHS classifications, this compound is considered hazardous. Key hazard statements include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Always consult the material safety data sheet (MSDS) before handling.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: To ensure safety, the following PPE should be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Use impervious gloves and a lab coat. Change gloves immediately if they become contaminated.[4]

  • Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust. If dust formation is unavoidable, use a suitable particle respirator.[4][5]

Q4: Is this compound sensitive to air or moisture?

A4: While specific data for this exact compound is limited, similar chlorinated pyrimidines are often moisture-sensitive.[4] The recommendation to store under an inert atmosphere suggests that it may be sensitive to air or moisture, which could lead to degradation over time.[1]

Compound Data & Properties

This table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 933702-81-9[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [2]
Storage Temperature 2-8°C[1]
Storage Atmosphere Under inert gas (Nitrogen or Argon)[1]
Boiling Point 315.3 ± 22.0 °C (Predicted)[1]
Density 1.479 g/cm³ (Predicted)[1]
pKa 1.48 ± 0.32 (Predicted)[1]

Troubleshooting Guide

Issue 1: The compound is discolored or appears clumped upon arrival.

  • Possible Cause: Exposure to moisture or air during shipping or improper storage by the supplier. Clumping can be a sign of hygroscopic behavior.[6]

  • Solution: Do not use the compound if purity is critical. Contact the supplier for a replacement. If you must proceed, consider purifying the material before use, and be aware that it may impact reaction yields and outcomes.

Issue 2: Poor solubility in a non-polar organic solvent.

  • Possible Cause: The molecule contains a carboxylic acid group, which makes it polar. It is expected to have limited solubility in non-polar solvents.

  • Solution: Attempt to dissolve the compound in more polar organic solvents such as DMSO, DMF, or methanol.[6] Given its acidic nature (pKa ~1.48), solubility in aqueous solutions will be highly dependent on pH.[1]

Issue 3: Reaction failure or low yield, especially in moisture-sensitive reactions.

  • Possible Cause: The compound may have degraded due to improper storage, or the reaction is sensitive to residual moisture. The chloro- group on the pyrimidine ring is a potential site for nucleophilic substitution, which can be complicated by water.

  • Solution:

    • Ensure the compound has been stored correctly under an inert atmosphere.[1]

    • Dry all solvents and glassware thoroughly before use.

    • Run the reaction under a strictly inert atmosphere (e.g., a nitrogen or argon blanket).

Issue 4: Inconsistent analytical results (NMR, LC-MS).

  • Possible Cause: The compound may be degrading over time or upon exposure to certain conditions (e.g., light, air, moisture).[7][8]

  • Solution:

    • Always use freshly opened or properly stored material for experiments.

    • Prepare analytical samples immediately before analysis.

    • Consider co-elution with a known standard if available. Check for the appearance of new peaks that may indicate degradation products.

Experimental Protocols

Protocol 1: General Handling and Weighing
  • Preparation: Before retrieving the compound from storage, prepare your workspace in a chemical fume hood. Ensure all necessary PPE is worn.[3]

  • Equilibration: Allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, open the container and handle the compound inside a glovebox or under a stream of inert gas (e.g., argon or nitrogen).

  • Weighing: Weigh the desired amount of the solid quickly into a clean, dry container. Avoid creating dust.[5]

  • Sealing: Tightly reseal the main container, purge with an inert gas if possible, and return it to the recommended storage conditions (2-8°C).[1][8]

  • Cleanup: Clean any spills promptly. Wash hands thoroughly after handling.[7]

Visual Workflows and Logic Diagrams

HandlingWorkflow cluster_storage Storage & Prep cluster_handling Handling Receive Receive Compound Inspect Inspect Container for Damage/Seal Receive->Inspect Store Store at 2-8°C Under Inert Gas Inspect->Store Seal OK ContactSupplier ContactSupplier Inspect->ContactSupplier Seal Broken Equilibrate Equilibrate to RT Before Opening Store->Equilibrate Weigh Weigh in Fume Hood or Glovebox Equilibrate->Weigh Use Use in Experiment Weigh->Use

Caption: Workflow for receiving and handling the compound.

TroubleshootingTree cluster_causes Potential Causes & Checks cluster_actions Corrective Actions Start Unexpected Experimental Result Purity Check Compound Purity (Discoloration? Age?) Start->Purity Solubility Review Solubility (Incorrect Solvent?) Start->Solubility Conditions Verify Reaction Conditions (Moisture? Air?) Start->Conditions ActionPurity Use Fresh Stock or Purify Purity->ActionPurity ActionSolvent Switch to Polar Aprotic or Adjust pH Solubility->ActionSolvent ActionConditions Use Dry Solvents & Inert Atmosphere Conditions->ActionConditions

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Synthesis of Substituted Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of substituted pyrimidine carboxylic acids. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted pyrimidine carboxylic acids, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Pyrimidine Carboxylic Acid

Potential CauseRecommended Solution
Incorrect Reaction Conditions Verify and optimize reaction temperature, time, and solvent. Some reactions, like the Biginelli reaction, may require specific acidic or Lewis acid catalysts.[1] Microwave irradiation can sometimes improve yields and reduce reaction times.[2]
Poor Quality of Starting Materials Ensure the purity of reactants, especially amidines and β-dicarbonyl compounds, as impurities can lead to side reactions.[3]
Incomplete Hydrolysis of Ester or Nitrile Precursors If synthesizing from an ester or nitrile, ensure complete hydrolysis. For nitriles, this may require harsh acidic or basic conditions and prolonged heating.[4][5][6][7][8] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Side Reactions Competing side reactions, such as polymerization or the formation of byproducts, can reduce the yield.[9] Adjusting reactant concentrations, addition rates, or temperature may minimize these.
Catalyst Inactivity In metal-catalyzed reactions (e.g., Suzuki, Stille coupling), ensure the catalyst is active and not poisoned. Use fresh catalyst and anhydrous, deoxygenated solvents.[10]

Issue 2: Formation of Impurities and Byproducts

Potential CauseRecommended Solution
Lack of Regioselectivity In reactions involving unsymmetrical precursors, a mixture of isomers can be formed.[11] Modify the synthetic strategy to use starting materials that favor the desired regioisomer or employ protecting groups. The choice of catalyst and reaction conditions can also influence regioselectivity.[12]
Over-reaction or Decomposition Harsh reaction conditions (e.g., high temperatures, strong acids/bases) can lead to the decomposition of the product or starting materials. Use milder conditions where possible.
Dimerization or Polymerization Electron-deficient pyrimidines can be susceptible to nucleophilic attack, leading to polymerization.[13] This can sometimes be mitigated by using lower temperatures and controlling stoichiometry.
Incomplete Reaction The presence of unreacted starting materials can complicate purification. Drive the reaction to completion by extending the reaction time or adding a slight excess of one reagent.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Poor Crystallinity The product may be difficult to crystallize from the reaction mixture. Screen various solvents and solvent mixtures for recrystallization. If the product is an oil, consider converting it to a solid salt for easier handling.
Similar Polarity of Product and Impurities If impurities have similar polarity to the product, separation by column chromatography can be challenging.[9] Try alternative chromatographic techniques (e.g., reverse-phase HPLC) or derivatization to alter the polarity of the product or impurity.
Product Solubility The product may be highly soluble in the reaction solvent, making isolation difficult. After the reaction, consider removing the solvent under reduced pressure and triturating the residue with a solvent in which the product is insoluble.
Contamination with Metal Catalysts For reactions using metal catalysts, residual metal can contaminate the product. Use appropriate workup procedures, such as washing with aqueous solutions of chelating agents (e.g., EDTA) or filtering through a pad of celite or silica gel.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrimidine ring?

A1: The most prevalent methods involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or guanidine derivative.[15] The Biginelli reaction is a classic example of a one-pot, three-component reaction used to synthesize dihydropyrimidinones, which can be further modified.[1] Other methods include transformations of other heterocyclic rings.

Q2: How can I introduce a carboxylic acid group onto a pre-existing pyrimidine ring?

A2: A common strategy is the hydrolysis of a nitrile or ester group at the desired position on the pyrimidine ring.[4][5] This can be achieved under acidic or basic conditions.[6][7][8] Another method is the Minisci reaction, which allows for the direct introduction of an alkoxycarbonyl group that can then be hydrolyzed.[9]

Q3: I am having trouble with the hydrolysis of a cyanopyrimidine to the corresponding carboxylic acid. What should I do?

A3: The hydrolysis of nitriles on an electron-deficient ring like pyrimidine can be challenging. It often requires forcing conditions, such as heating under reflux with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).[4] The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[5][6][8] Monitoring the reaction is crucial to determine the optimal reaction time.

Q4: What are the key challenges in using metal-catalyzed cross-coupling reactions to functionalize pyrimidine carboxylic acids?

A4: Key challenges include catalyst deactivation, low yields, and the potential for side reactions.[10] Pyrimidine rings can coordinate to the metal center, sometimes inhibiting catalysis. Boronic acids of pyrimidines can also be unstable.[13] It is important to carefully select the catalyst, ligand, and reaction conditions. Transition-metal-free cross-coupling reactions are also being explored to avoid metal contamination.[12]

Q5: My final product is a dark-colored oil, making purification difficult. What are my options?

A5: First, try to remove colored impurities by treating a solution of your product with activated charcoal. If the product remains an oil, attempting to form a salt (e.g., with an amine or an acid) can sometimes induce crystallization. If these methods fail, purification by chromatography is the next step. If the product is not stable on silica, consider using alumina or a reverse-phase column.

Visualizing the Workflow and Troubleshooting

To aid in understanding the synthetic and troubleshooting process, the following diagrams are provided.

G cluster_0 General Synthesis Workflow Start Start Precursors Select Precursors (e.g., 1,3-dicarbonyl, amidine) Start->Precursors Cyclization Pyrimidine Ring Formation (e.g., Biginelli Reaction) Precursors->Cyclization Functionalization Introduction of Substituents (e.g., Cross-Coupling) Cyclization->Functionalization Carboxylic_Acid_Formation Formation of Carboxylic Acid (e.g., Nitrile Hydrolysis) Functionalization->Carboxylic_Acid_Formation Purification Purification (e.g., Recrystallization, Chromatography) Carboxylic_Acid_Formation->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis of substituted pyrimidine carboxylic acids.

G Problem Low/No Yield Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Problem->Check_Conditions Check_Reagents Verify Reagent Purity Problem->Check_Reagents Check_Hydrolysis Confirm Complete Hydrolysis Problem->Check_Hydrolysis Check_Catalyst Assess Catalyst Activity Problem->Check_Catalyst Optimize Optimize? Check_Conditions->Optimize Purify_Reagents Purify Reagents? Check_Reagents->Purify_Reagents Force_Hydrolysis Force Hydrolysis? Check_Hydrolysis->Force_Hydrolysis Replace_Catalyst Replace Catalyst? Check_Catalyst->Replace_Catalyst Optimize->Problem No Solution_Found Solution Found Optimize->Solution_Found Yes Purify_Reagents->Problem No Purify_Reagents->Solution_Found Yes Force_Hydrolysis->Problem No Force_Hydrolysis->Solution_Found Yes Replace_Catalyst->Problem No Replace_Catalyst->Solution_Found Yes

Caption: A troubleshooting decision tree for addressing low or no product yield.

References

Validation & Comparative

Theoretical Background: Understanding Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Fluoro-2-methylpyrimidine-5-carboxylic Acid in Nucleophilic Aromatic Substitution

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic route. Pyrimidine derivatives are a cornerstone in medicinal chemistry, and the functionalization of the pyrimidine core often involves nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of the reactivity of 4-chloro-2-methylpyrimidine-5-carboxylic acid and 4-fluoro-2-methylpyrimidine-5-carboxylic acid, two key intermediates in the synthesis of a wide range of biologically active molecules. The information presented is supported by established principles of chemical reactivity and available experimental data for analogous compounds.

The reactivity of halopyrimidines in SNAr reactions is primarily governed by the stability of the Meisenheimer complex, a resonance-stabilized anionic intermediate formed during the reaction. The rate of reaction is influenced by several factors, including the nature of the halogen, the position of substitution on the pyrimidine ring, and the reaction conditions.

In general, for nucleophilic aromatic substitution where the attack of the nucleophile is the rate-determining step, the reactivity of the C-X bond follows the trend F > Cl > Br > I. This is attributed to the higher electronegativity of fluorine, which polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The position of the halogen on the pyrimidine ring also plays a crucial role. The C4 position is generally more activated towards nucleophilic attack than the C2 or C5 positions due to the electronic-withdrawing effect of the ring nitrogens.

Predicted Reactivity and Experimental Data

Table 1: Predicted Reactivity and Supporting Experimental Data for Analogous Compounds

Feature4-Fluoro-2-methylpyrimidine-5-carboxylic AcidThis compoundSupporting Evidence
Predicted Reactivity HigherLowerThe greater electronegativity of fluorine is expected to make the C4 position more electrophilic and thus more reactive towards nucleophiles in SNAr reactions where the nucleophilic attack is the rate-determining step.
Reaction Conditions Milder conditions (lower temperature, shorter reaction time) may be sufficient.May require more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields.General principles of SNAr on aromatic systems.
Experimental Yield (Analogous Compound) The synthesis of 5-Fluoro-2-methylpyrimidine-4-amine from the corresponding 4-chloro precursor with ammonia has been reported with a yield of 99%.[1]While specific yield data for the amination of this compound is not provided, reactions of chloropyrimidines often require heating.[2]

Experimental Protocols

The following are general methodologies for performing nucleophilic aromatic substitution on 4-halopyrimidines with an amine nucleophile. These protocols can serve as a starting point for the optimization of specific reactions.

Protocol 1: Conventional Heating
  • Reaction Setup: To a solution of the 4-halopyrimidine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2.0-3.0 eq.).

  • Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C. The progress of the reaction is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe vial, the 4-halopyrimidine (1.0 eq.), amine nucleophile (1.1-1.5 eq.), and a base (e.g., DIPEA or K₂CO₃, 2.0-3.0 eq.) are combined in a suitable microwave-compatible solvent (e.g., DMF, 1,4-dioxane).

  • Reaction Execution: The sealed vial is placed in a microwave reactor and irradiated at a constant temperature, typically between 120 °C and 180 °C, for a period of 15 to 60 minutes. Reaction progress is monitored by LC-MS.

  • Work-up and Purification: The work-up and purification procedure is similar to that described for conventional heating.

Visualizing the Reaction Pathway and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Halopyrimidine 4-Halopyrimidine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4-Halopyrimidine->Meisenheimer_Complex + Nucleophile (Rate-determining step) Nucleophile Nucleophile Substituted_Pyrimidine Substituted_Pyrimidine Meisenheimer_Complex->Substituted_Pyrimidine - Halide Ion Halide_Ion Halide_Ion

Caption: Mechanism of Nucleophilic Aromatic Substitution on a 4-Halopyrimidine.

experimental_workflow Start Start Reaction_Setup Combine 4-halopyrimidine, nucleophile, base, and solvent Start->Reaction_Setup Heating Conventional Heating or Microwave Irradiation Reaction_Setup->Heating Monitoring Monitor reaction by TLC or LC-MS Heating->Monitoring Workup Cool, dilute with water, and extract with organic solvent Monitoring->Workup Reaction Complete Purification Purify by column chromatography Workup->Purification End End Purification->End

Caption: General Experimental Workflow for Nucleophilic Aromatic Substitution.

Conclusion

In the context of nucleophilic aromatic substitution, 4-fluoro-2-methylpyrimidine-5-carboxylic acid is predicted to be more reactive than its 4-chloro counterpart. This increased reactivity may allow for the use of milder reaction conditions, potentially leading to cleaner reactions and higher yields. However, the choice of substrate will ultimately depend on a variety of factors including cost, availability, and the specific requirements of the synthetic route. The experimental protocols provided in this guide offer a solid foundation for the development of robust and efficient methods for the synthesis of substituted pyrimidines.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Pyrimidine Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements, providing invaluable insights for drug design and development. This guide offers a comparative analysis of the structural validation of pyrimidine derivatives, with a focus on 4-Chloro-2-methylpyrimidine-5-carboxylic acid and its analogues, supported by experimental data and detailed protocols.

While a specific crystallographic information file (CIF) for this compound is not publicly available, this guide presents a comparative structural analysis using closely related pyrimidine derivatives for which high-quality X-ray crystallography data exists: Pyrimidine-4-carboxylic acid and Methyl 4-amino-2-chloropyrimidine-5-carboxylate. This comparison sheds light on the expected structural features and potential intermolecular interactions of the target molecule.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two comparative pyrimidine derivatives, offering a baseline for the structural analysis of this compound.

ParameterPyrimidine-4-carboxylic acid[1]Methyl 4-amino-2-chloropyrimidine-5-carboxylate[2]This compound
Chemical Formula C₅H₄N₂O₂C₆H₆ClN₃O₂C₆H₅ClN₂O₂
Molecular Weight 124.09 g/mol 187.59 g/mol 172.57 g/mol
Crystal System MonoclinicMonoclinicData not publicly available
Space Group P2₁/mP2₁/cData not publicly available
Unit Cell Dimensions a = 7.234(2) Åb = 6.969(2) Åc = 10.211(3) Åβ = 108.79(3)°a = 3.9110(8) Åb = 10.136(2) Åc = 9.848(2) Åβ = 98.71(3)°Data not publicly available
Volume 487.6(2) ų385.89(13) ųData not publicly available
Z 42Data not publicly available
Density (calculated) 1.690 Mg/m³1.616 Mg/m³Data not publicly available
Radiation type Mo KαMo KαData not publicly available
Temperature 293(2) K293(2) KData not publicly available
Key Bond Lengths C-C, C-N, C-OC-C, C-N, C-O, C-ClData not publicly available
Key Bond Angles Angles within the pyrimidine ring and carboxylic acid groupAngles involving the pyrimidine ring, amino, chloro, and carboxylate groupsData not publicly available
Hydrogen Bonding O—H···N interactions forming chainsIntramolecular N—H···O and intermolecular N—H···N hydrogen bondsExpected to exhibit hydrogen bonding involving the carboxylic acid group

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in the structural determination of a small organic molecule like this compound.

1. Crystal Growth:

  • Suitable single crystals of the compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • A variety of solvents and solvent mixtures should be screened to obtain crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

2. Data Collection:

  • A selected crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

  • A series of diffraction images are collected as the crystal is rotated.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Software is used to integrate the raw diffraction data and apply corrections for factors such as absorption.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.

  • Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using various crystallographic metrics.

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF File) structure_refinement->validation logical_relationship cluster_input Input cluster_process Process cluster_output Output cluster_application Application molecule Molecule of Interest (this compound) xray X-ray Crystallography molecule->xray cif Crystallographic Information File (CIF) xray->cif structural_data 3D Molecular Structure (Bond lengths, angles, etc.) cif->structural_data intermolecular Intermolecular Interactions (e.g., Hydrogen Bonding) cif->intermolecular sdd Structure-Based Drug Design structural_data->sdd sar Structure-Activity Relationship (SAR) Studies intermolecular->sar

References

A Spectroscopic Showdown: Unraveling the Differences Between 4-Chloro- and 5-Chloropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of two key pyrimidine isomers: 4-Chloropyrimidine and 5-Chloropyrimidine. By examining their distinct signatures across various analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS)—we illuminate the subtle yet significant differences that arise from the positional change of a single chlorine atom.

This comparison relies on a compilation of experimental data to highlight the diagnostic spectroscopic features of each isomer, offering a valuable resource for their unambiguous identification and characterization in complex research and development settings.

At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Chloropyrimidine and 5-Chloropyrimidine.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

IsomerNucleusChemical Shift (δ, ppm)
4-Chloropyrimidine ¹HH-2: ~8.9, H-5: ~7.7, H-6: ~8.6
¹³CC-2: ~159, C-4: ~162, C-5: ~122, C-6: ~157
5-Chloropyrimidine ¹HH-2: ~9.1, H-4/6: ~8.8
¹³CC-2: ~158, C-4/6: ~159, C-5: ~129

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

IsomerTechniqueKey Absorptions/Maxima
4-Chloropyrimidine IR (cm⁻¹)C-H stretch (aromatic): ~3050, C=N stretch: ~1560, C-Cl stretch: ~780
UV-Vis (λmax, nm)~250
5-Chloropyrimidine IR (cm⁻¹)C-H stretch (aromatic): ~3070, C=N stretch: ~1550, C-Cl stretch: ~800
UV-Vis (λmax, nm)~260

Note: IR peak positions and UV-Vis maxima can vary depending on the sample preparation and solvent.

Table 3: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
4-Chloropyrimidine 114/116 (M⁺/M⁺+2)88, 79, 52
5-Chloropyrimidine 114/116 (M⁺/M⁺+2)88, 79, 52

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ~3:1 ratio.

Experimental Workflow and Comparative Logic

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical framework for comparing the two isomers.

Experimental_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chloropyrimidine Isomer Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR, Methanol for UV-Vis) Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Process Spectral Processing & Peak Identification NMR->Process IR->Process UV_Vis->Process MS->Process Compare Comparative Analysis of Spectra Process->Compare Structure Structural Elucidation Compare->Structure

Caption: General workflow for the spectroscopic analysis of chloropyrimidine isomers.

Spectroscopic_Comparison Logical Framework for Spectroscopic Comparison cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy cluster_ms Mass Spectrometry Isomers 4-Chloropyrimidine vs. 5-Chloropyrimidine H1_NMR ¹H NMR: Compare chemical shifts and coupling patterns of aromatic protons. Isomers->H1_NMR C13_NMR ¹³C NMR: Compare chemical shifts of carbon atoms, especially C4, C5, and C6. Isomers->C13_NMR IR_Compare Compare fingerprint region for differences in C-Cl and ring vibration modes. Isomers->IR_Compare UV_Compare Compare λmax values to assess the effect of chlorine position on electronic transitions. Isomers->UV_Compare MS_Compare Compare fragmentation patterns, though likely similar, for any subtle differences. Isomers->MS_Compare Conclusion Structural Differentiation H1_NMR->Conclusion C13_NMR->Conclusion IR_Compare->Conclusion UV_Compare->Conclusion MS_Compare->Conclusion

Caption: Logical approach for differentiating the two isomers based on spectroscopic data.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the chloropyrimidine isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: A standard pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program was used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • Data Processing: The free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid chloropyrimidine isomer was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.

  • Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was presented in terms of absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of each chloropyrimidine isomer was prepared in methanol at a concentration of 1 mg/mL. This was further diluted with methanol to a concentration of approximately 0.01 mg/mL for analysis.

  • Instrumentation: UV-Vis spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer using a 1 cm path length quartz cuvette.

  • Acquisition: The spectra were scanned from 200 to 400 nm. Methanol was used as the blank.

  • Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of the chloropyrimidine isomer in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Instrumentation: Mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer.

  • Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The mass analyzer was operated in full scan mode over a mass-to-charge (m/z) range of 50-200.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern of chlorine was used to confirm the presence of a chlorine atom in the molecule and its fragments.

A Comparative Guide to the Synthesis of 2-Methylpyrimidine-5-carboxylic Acid: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methylpyrimidine-5-carboxylic acid, a key building block in the development of various pharmaceutical agents, can be approached through several synthetic routes. This guide provides an objective comparison of two prominent methods, offering a detailed analysis of their reagents, experimental protocols, and performance metrics to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 3,3-DimethoxypropionateRoute 2: Three-Component Synthesis
Starting Materials Methyl 3,3-dimethoxypropionate, Methyl formate, Acetamidine hydrochlorideEthyl 3-oxobutanoate, Triethyl orthoformate, Acetamidine hydrochloride
Key Intermediate Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olateEthyl 2-(ethoxymethylene)-3-oxobutanoate
Overall Yield ~60-70% (for the ester)~65-75% (for the ester)
Reaction Conditions Stepwise, requires isolation of intermediate, final step at 100 °COne-pot or stepwise, reflux conditions
Advantages Well-established, reliablePotentially higher yielding, can be a one-pot procedure
Disadvantages Multi-step processIntermediate can be moisture sensitive

Route 1: Synthesis via 3,3-Dimethoxypropionate Precursor

This well-established method involves the initial formation of a sodium salt intermediate, which then undergoes cyclization with acetamidine to form the pyrimidine ring. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous diethyl ether (150 mL) is added a solution of methyl 3,3-dimethoxypropionate (14.8 g, 0.1 mol) and methyl formate (7.2 g, 0.12 mol) in diethyl ether (50 mL) dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the sodium salt as a stable solid.

Step 2: Synthesis of Methyl 2-methylpyrimidine-5-carboxylate

To a solution of the prepared sodium salt (19.4 g, 0.1 mol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL), acetamidine hydrochloride (10.4 g, 0.11 mol) is added. The reaction mixture is heated to 100 °C and stirred for 4-6 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield methyl 2-methylpyrimidine-5-carboxylate.

Step 3: Hydrolysis to 2-Methylpyrimidine-5-carboxylic acid

Methyl 2-methylpyrimidine-5-carboxylate is dissolved in a mixture of methanol and 1 M aqueous sodium hydroxide solution. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1 M hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield 2-methylpyrimidine-5-carboxylic acid.

Synthetic Pathway

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Hydrolysis Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate NaH, Et2O NaH, Et2O Methyl 3,3-dimethoxypropionate->NaH, Et2O Methyl formate Methyl formate Methyl formate->NaH, Et2O Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate NaH, Et2O->Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate DMF, 100 C DMF, 100 C Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate->DMF, 100 C Acetamidine HCl Acetamidine HCl Acetamidine HCl->DMF, 100 C Methyl 2-methylpyrimidine-5-carboxylate Methyl 2-methylpyrimidine-5-carboxylate DMF, 100 C->Methyl 2-methylpyrimidine-5-carboxylate NaOH, MeOH/H2O NaOH, MeOH/H2O Methyl 2-methylpyrimidine-5-carboxylate->NaOH, MeOH/H2O 2-Methylpyrimidine-5-carboxylic acid 2-Methylpyrimidine-5-carboxylic acid NaOH, MeOH/H2O->2-Methylpyrimidine-5-carboxylic acid

Caption: Synthetic pathway for Route 1.

Route 2: Three-Component Synthesis from a β-Ketoester

This alternative approach utilizes a three-component reaction, a cornerstone of modern organic synthesis, to construct the pyrimidine ring in a more convergent manner. This method can be performed in a one-pot fashion or as a two-step process involving the pre-formation of an enol ether intermediate.

Experimental Protocol

Step 1 (Optional, for two-step process): Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

A mixture of ethyl 3-oxobutanoate (ethyl acetoacetate, 13.0 g, 0.1 mol) and triethyl orthoformate (17.8 g, 0.12 mol) is heated at reflux for 2 hours. The ethanol formed during the reaction is distilled off. The excess triethyl orthoformate is then removed by distillation under reduced pressure to yield the crude enol ether, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate

To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL), is added acetamidine hydrochloride (10.4 g, 0.11 mol). The mixture is stirred for 30 minutes, and then either ethyl 3-oxobutanoate (13.0 g, 0.1 mol) and triethyl orthoformate (17.8 g, 0.12 mol) are added for the one-pot reaction, or the pre-formed ethyl 2-(ethoxymethylene)-3-oxobutanoate is added for the two-step process. The reaction mixture is heated at reflux for 6-8 hours. After cooling, the solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography to give ethyl 2-methylpyrimidine-5-carboxylate.

Step 3: Hydrolysis to 2-Methylpyrimidine-5-carboxylic acid

The hydrolysis is carried out following the same procedure as in Route 1.

Synthetic Pathway

G cluster_0 One-Pot Reaction cluster_1 Hydrolysis Ethyl 3-oxobutanoate Ethyl 3-oxobutanoate NaOEt, EtOH, Reflux NaOEt, EtOH, Reflux Ethyl 3-oxobutanoate->NaOEt, EtOH, Reflux Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->NaOEt, EtOH, Reflux Acetamidine HCl Acetamidine HCl Acetamidine HCl->NaOEt, EtOH, Reflux Ethyl 2-methylpyrimidine-5-carboxylate Ethyl 2-methylpyrimidine-5-carboxylate NaOEt, EtOH, Reflux->Ethyl 2-methylpyrimidine-5-carboxylate NaOH, MeOH/H2O NaOH, MeOH/H2O Ethyl 2-methylpyrimidine-5-carboxylate->NaOH, MeOH/H2O 2-Methylpyrimidine-5-carboxylic acid 2-Methylpyrimidine-5-carboxylic acid NaOH, MeOH/H2O->2-Methylpyrimidine-5-carboxylic acid

Caption: Synthetic pathway for Route 2 (One-Pot).

Conclusion

Both synthetic routes presented offer viable methods for the preparation of 2-methylpyrimidine-5-carboxylic acid. Route 1, proceeding through a dimethoxypropionate precursor, is a well-documented and reliable method. Route 2, a three-component synthesis, offers the potential for higher yields and the elegance of a one-pot procedure, which can be advantageous in terms of operational simplicity and time efficiency. The choice between these methods will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory's preference for either a stepwise or a convergent synthetic strategy. Researchers are encouraged to evaluate both protocols based on their specific experimental context and research goals.

Validating the Purity of Synthesized 4-Chloro-2-methylpyrimidine-5-carboxylic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 4-Chloro-2-methylpyrimidine-5-carboxylic acid is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of key analytical techniques for purity validation, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

The choice of an analytical method for purity determination depends on various factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. This guide focuses on three widely adopted and complementary techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution for separating the main compound from its impurities. For a substituted pyrimidine carboxylic acid, a reverse-phase HPLC method is typically the most suitable approach.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector is required.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed to separate a wide range of impurities. For example, a gradient of acetonitrile and water with 0.1% formic acid can be effective.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity assessment because it does not require a reference standard for the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for an accurate determination of the mass fraction of the analyte when compared to a certified internal standard.

Experimental Protocol:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh (to 0.01 mg) a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte's signals.

  • Add a precise volume of a suitable deuterated solvent (e.g., 600 µL of DMSO-d6) to completely dissolve both the sample and the internal standard.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30') is typically used.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for full magnetization recovery and accurate quantification.

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Spectral Width: The spectral width should encompass all signals of interest.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique, particularly well-suited for the analysis of volatile and semi-volatile impurities that may be present in the synthesized product, such as residual solvents or volatile by-products. For a carboxylic acid, derivatization is often necessary to increase its volatility and thermal stability.

Experimental Protocol:

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is required.

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the synthesized this compound into a vial.

  • Add a suitable derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to cover the expected masses of the derivatized analyte and potential impurities (e.g., m/z 40-500).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis: Impurities are identified by their mass spectra, often through comparison with spectral libraries (e.g., NIST). Quantification can be performed by creating a calibration curve with standards of known impurities or by area percentage if response factors are assumed to be similar.

Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Primary Application Purity determination and quantification of non-volatile and thermally stable compounds.Absolute purity determination without a specific reference standard for the analyte. Structural confirmation.Analysis of volatile and semi-volatile impurities, such as residual solvents and by-products.
Sample Preparation Simple dissolution and filtration.Accurate weighing of sample and internal standard, dissolution in deuterated solvent.Often requires derivatization to increase volatility.
Selectivity High, tunable through column and mobile phase selection.High, based on unique chemical shifts of nuclei.Very high, especially with mass spectrometric detection.
Sensitivity Good (typically ppm levels).Moderate (requires mg amounts for good S/N).Excellent (ppb levels for targeted impurities).
Quantification Relative (area percent) or external standard calibration.Absolute, using a certified internal standard.Relative (area percent) or external standard calibration.
Limitations Requires reference standards for impurity identification. Not suitable for very volatile compounds.Lower sensitivity compared to MS. Potential for signal overlap in complex mixtures.Not suitable for non-volatile or thermally labile compounds without derivatization.

Visualization of Experimental Workflow

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Purity Assessment synthesis Synthesized 4-Chloro-2- methylpyrimidine-5-carboxylic acid weighing Accurate Weighing synthesis->weighing dissolution Dissolution / Derivatization weighing->dissolution filtration Filtration (for HPLC) dissolution->filtration qnmr qNMR Analysis dissolution->qnmr gcms GC-MS Analysis dissolution->gcms hplc HPLC Analysis filtration->hplc chromatogram Chromatogram Analysis (Peak Integration) hplc->chromatogram spectrum Spectrum Analysis (Signal Integration & Comparison) qnmr->spectrum mass_spec Mass Spectra Analysis (Library Matching & Quantification) gcms->mass_spec purity Purity Calculation & Impurity Identification chromatogram->purity spectrum->purity mass_spec->purity

Caption: General experimental workflow for the purity validation of a synthesized compound.

Logical Relationship of Purity Validation Methods

logical_relationship cluster_impurities Potential Impurities cluster_methods Primary Analytical Methods compound Synthesized Compound (this compound) non_volatile Non-Volatile Impurities (e.g., starting materials, by-products) compound->non_volatile volatile Volatile Impurities (e.g., residual solvents) compound->volatile isomeric Isomeric Impurities compound->isomeric qnmr qNMR compound->qnmr Absolute Purity of Main Component hplc HPLC non_volatile->hplc Primary Method gcms GC-MS volatile->gcms Primary Method isomeric->hplc Often Effective purity_assessment Comprehensive Purity Assessment hplc->purity_assessment qnmr->purity_assessment gcms->purity_assessment

Caption: Logical relationship between impurity types and the selection of validation methods.

comparative analysis of different synthetic routes to substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry and materials science. This guide provides a comparative analysis of prominent synthetic routes, offering a clear overview of their methodologies, performance, and applicability, supported by experimental data.

The pyrimidine scaffold is a fundamental building block in numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. The strategic placement of substituents on the pyrimidine ring is crucial for modulating their pharmacological activity. Consequently, a variety of synthetic methods have been developed to access a wide range of substituted pyrimidines. This comparison focuses on three classical and widely adopted methodologies: the Pinner Synthesis, the Biginelli Reaction, and modern Metal-Catalyzed Cross-Coupling Reactions.

Performance Comparison of Synthetic Routes

The choice of synthetic route is often dictated by the desired substitution pattern, available starting materials, and required reaction conditions. The following table summarizes the key quantitative parameters for each method, providing a basis for selecting the most appropriate strategy.

Synthetic RouteTypical Starting MaterialsKey Reagents/CatalystsReaction ConditionsTypical YieldsReaction TimeAdvantagesDisadvantages
Pinner Synthesis 1,3-Dicarbonyl compounds, AmidinesAcid or base catalystsReflux in solvent (e.g., ethanol)60-90%4-8 hoursGood yields, readily available starting materials.[1][2]Limited to specific substitution patterns, can require harsh conditions.
Biginelli Reaction Aldehydes, β-Ketoesters, Urea/ThioureaAcid catalysts (e.g., HCl, Lewis acids)[3][4][5], Microwave irradiation[3]Reflux in solvent (e.g., ethanol) or solvent-free70-95%1-48 hours[1]One-pot, multi-component reaction, high atom economy, access to dihydropyrimidinones.[3][4][5][6][7]Primarily yields dihydropyrimidines which may require a subsequent oxidation step.
Metal-Catalyzed Cross-Coupling Halogenated pyrimidines, Boronic acids/esters, Organozinc reagentsPalladium or Nickel catalysts, Ligands, BaseVaries (room temperature to high temperatures)50-95%2-24 hoursHigh functional group tolerance, versatile for late-stage functionalization, precise control over substitution.[8][9]Can require expensive catalysts and ligands, potential for metal contamination in the final product.

Logical Workflow of Synthetic Pathways

The following diagram illustrates the general logic and key transformations involved in the Pinner synthesis and the Biginelli reaction, two of the most common methods for constructing the pyrimidine core.

Synthetic_Pathways cluster_pinner Pinner Synthesis cluster_biginelli Biginelli Reaction p_start 1,3-Dicarbonyl Compound + Amidine p_intermediate Condensation p_start->p_intermediate Acid/Base Catalyst p_product Substituted Pyrimidine p_intermediate->p_product b_start Aldehyde + β-Ketoester + Urea/Thiourea b_intermediate Cyclocondensation b_start->b_intermediate Acid Catalyst b_product Dihydropyrimidinone/ thione b_intermediate->b_product

General schemes for Pinner and Biginelli reactions.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for key examples of each synthetic route are outlined below.

Pinner Synthesis of a 2,4-Disubstituted Pyrimidine

This protocol describes the synthesis of a 4-hydroxypyrimidine derivative.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared.

  • The 1,3-dicarbonyl compound and amidine hydrochloride are added to the ethanolic sodium ethoxide solution.[1]

  • The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield the desired substituted pyrimidine.[1]

Biginelli Reaction for a 3,4-Dihydropyrimidin-2(1H)-one

This one-pot, three-component reaction is a classic method for synthesizing dihydropyrimidinones.[3][4][5]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Urea (1.5 eq)

  • Catalytic amount of hydrochloric acid

  • Ethanol

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea, and a catalytic amount of hydrochloric acid in ethanol is prepared.[1]

  • The mixture is refluxed for 4-8 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.[1]

  • The solid is washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrimidinone.[1]

Palladium-Catalyzed Suzuki Cross-Coupling for a 4-Arylpyrimidine

This method is exemplary of modern techniques for introducing aryl substituents onto a pyrimidine core.

Materials:

  • 4-Chloro-pyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., Na₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, the 4-chloropyrimidine, arylboronic acid, palladium catalyst, and base are added.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The solvent is added, and the mixture is heated to 80-100 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Conclusion

The synthesis of substituted pyrimidines is a rich and evolving field. The classical Pinner and Biginelli reactions remain highly relevant for their simplicity and the accessibility of their starting materials. For more complex and highly functionalized targets, modern metal-catalyzed cross-coupling reactions offer unparalleled precision and versatility. The selection of a particular synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the reaction, and the resources available. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

Confirming the Structure of Reaction Products from 4-Chloro-2-methylpyrimidine-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected reaction products of 4-Chloro-2-methylpyrimidine-5-carboxylic acid with amine nucleophiles against alternative pyrimidine-based substrates. It includes detailed experimental protocols, comparative data, and structural elucidation techniques to aid in the confirmation of reaction outcomes.

Nucleophilic Aromatic Substitution: The Primary Reaction Pathway

This compound is primed for nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyrimidine ring nitrogens and the carboxylic acid group activates the carbon atom attached to the chlorine, making it susceptible to attack by nucleophiles such as primary and secondary amines. The expected product upon reaction with an amine (e.g., ammonia or an alkyl/aryl amine) is the corresponding 4-amino-2-methylpyrimidine-5-carboxylic acid derivative.

This reactivity is consistent with findings for structurally similar compounds. For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the chloro group is readily displaced by various nucleophiles, including dimethylamine.

Comparative Reactivity with Alternative Substrates

The reactivity of the chloro-substituent in chloropyrimidines is highly dependent on the substitution pattern of the pyrimidine ring. For comparison, consider the following alternative substrates:

  • 2-Chloropyrimidines: Generally less reactive towards nucleophilic attack at the C2 position compared to the C4/C6 positions due to less effective stabilization of the Meisenheimer intermediate.

  • 5-Chloropyrimidines: Significantly less reactive as the C5 position is not activated by the ring nitrogens to the same extent as the C2, C4, and C6 positions.

  • Dichloropyrimidines (e.g., 2,4-dichloropyrimidine): Offer multiple reaction sites, with the C4 position typically being more reactive than the C2 position. This allows for sequential and regioselective substitutions.

The presence of the C5-carboxylic acid group in the title compound is expected to further enhance the reactivity of the C4-chloro position.

Experimental Protocols for Structural Confirmation

To confirm the structure of the reaction product, a combination of spectroscopic and analytical techniques is essential. Below are detailed methodologies for key experiments.

Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid

This protocol is a representative procedure for the amination of this compound based on general methods for nucleophilic aromatic substitution on chloropyrimidines.

Materials:

  • This compound

  • Ammonia solution (e.g., 28% in water) or desired amine

  • Suitable solvent (e.g., ethanol, dioxane, or water)

  • Stirring apparatus and reflux condenser

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add an excess of the amine (3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the product.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

  • Perform 2D NMR experiments such as COSY and HSQC to aid in proton and carbon assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product.

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

Data Presentation and Interpretation

Spectroscopic Data for 4-Amino-2-methylpyrimidine-5-carboxylic acid (Predicted and Comparative)
Data Point Predicted 4-Amino-2-methylpyrimidine-5-carboxylic acid Comparative Data: 4-Amino-2-methylpyrimidine-5-carbonitrile [1]
1H NMR (ppm) ~2.4-2.6 (s, 3H, CH3), ~7.5-8.0 (br s, 2H, NH2), ~8.5-8.7 (s, 1H, pyrimidine-H), ~12.0-13.0 (br s, 1H, COOH)Not available in cited search results.
13C NMR (ppm) ~25 (CH3), ~105 (C5), ~158 (C6), ~165 (C2), ~168 (C4), ~170 (COOH)Not available in cited search results.
Mass Spectrum (m/z) Expected [M+H]+ at 154.06Molecular Ion (M+) at 134.06

Note: Predicted NMR shifts are based on standard chemical shift tables and data from analogous structures. The broad signals for NH2 and COOH protons are due to chemical exchange and hydrogen bonding.

Mass Spectrometry Fragmentation

The mass spectrum of the product is expected to show a prominent molecular ion peak. Common fragmentation patterns for pyrimidine carboxylic acids involve the loss of small neutral molecules such as CO2, H2O, and HCN.

Visualizing Reaction Pathways and Workflows

Reaction Pathway of this compound

reaction_pathway start 4-Chloro-2-methylpyrimidine- 5-carboxylic acid product 4-(R-amino)-2-methylpyrimidine- 5-carboxylic acid start->product Nucleophilic Aromatic Substitution (SNAr) reagent + R-NH2 (Amine)

Caption: Reaction of this compound with an amine.

Experimental Workflow for Structure Confirmation

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Reaction of Starting Material with Amine purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (ESI/APCI, HRMS) purification->ms xray X-ray Crystallography (Optional, for definitive structure) purification->xray confirmation Structure Confirmed nmr->confirmation ms->confirmation xray->confirmation reactivity_comparison title Reactivity towards Nucleophilic Aromatic Substitution high High Reactivity medium Medium Reactivity low Low Reactivity c4_chloro 4-Chloro-2-methylpyrimidine- 5-carboxylic acid c4_chloro->high c2_chloro 2-Chloropyrimidine Derivative c2_chloro->medium c5_chloro 5-Chloropyrimidine Derivative c5_chloro->low

References

Assessing the Cross-Reactivity of Pyrimidine Carboxylic Acid Derivatives in Kinase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. Off-target effects, stemming from cross-reactivity with unintended molecular targets, can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comparative framework for assessing the cross-reactivity of a novel hypothetical kinase inhibitor, CMPD-X, a derivative of 4-Chloro-2-methylpyrimidine-5-carboxylic acid. The performance of CMPD-X is compared against two other hypothetical kinase inhibitors, Compound Y and Compound Z, using established in vitro and cellular assays.

Comparative Analysis of Kinase Inhibition

The selectivity of CMPD-X, Compound Y, and Compound Z was initially profiled against a panel of 10 kinases. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound against the intended target and a selection of off-target kinases.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetCMPD-X (IC50, nM)Compound Y (IC50, nM)Compound Z (IC50, nM)
Target Kinase A 15 25 50
Off-Target Kinase B250500>10,000
Off-Target Kinase C8001,200>10,000
Off-Target Kinase D>10,0008,000>10,000
Off-Target Kinase E1,5003,0005,000
Off-Target Kinase F>10,000>10,000>10,000
Off-Target Kinase G5,0007,5008,000
Off-Target Kinase H>10,000>10,000>10,000
Off-Target Kinase I2,0004,5006,000
Off-Target Kinase J>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Cellular Target Engagement Assessment

To confirm target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[1][2][3] The change in the melting temperature (ΔTm) of the target kinase in the presence of the inhibitor is a direct measure of target engagement.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

CompoundConcentration (µM)Target Kinase A Melting Temperature (°C)ΔTm (°C)
Vehicle (DMSO)-52.1-
CMPD-X156.84.7
Compound Y155.33.2
Compound Z153.51.4

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Kinase Assay Protocol

This protocol outlines a common method for determining the IC50 values of kinase inhibitors. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like radiometric assays or fluorescence-based detection.[4][5][6]

  • Reagents and Materials : Recombinant kinases, kinase-specific substrates, ATP, kinase buffer, test compounds (dissolved in DMSO), detection reagents (e.g., [γ-32P]ATP for radiometric assays or ADP-Glo™ for luminescence-based assays).

  • Assay Procedure :

    • A master mix of kinase, substrate, and buffer is prepared.[7]

    • Test compounds are serially diluted and added to a 384-well plate.

    • The kinase reaction is initiated by adding ATP.[5]

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the detection reagent is added.

    • The signal (e.g., radioactivity, luminescence) is measured using a plate reader.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful technique for verifying target engagement in a cellular environment.[1][8][9]

  • Cell Culture and Treatment :

    • Cells expressing the target kinase are cultured to approximately 80% confluency.

    • Cells are treated with the test compound or vehicle (DMSO) and incubated for a specific duration.

  • Thermal Challenge :

    • Cell suspensions are aliquoted and heated to a range of temperatures for a set time (e.g., 3 minutes).[3]

  • Cell Lysis and Protein Quantification :

    • Cells are lysed, and the soluble protein fraction is separated from precipitated proteins by centrifugation.[3]

    • The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or ELISA.[2]

  • Data Analysis : Melting curves are generated by plotting the amount of soluble protein as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. The shift in melting temperature (ΔTm) in the presence of the compound indicates target engagement.[1][3]

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the in vitro kinase assay and the Cellular Thermal Shift Assay.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffers) add_kinase_mix Add Kinase/ Substrate Mix prep_reagents->add_kinase_mix prep_compounds Serially Dilute Test Compounds add_compounds Add Compounds to Plate prep_compounds->add_compounds initiate_reaction Initiate with ATP add_kinase_mix->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate add_detection->read_plate analyze_data Analyze Data (IC50 Calculation) read_plate->analyze_data

Caption: Workflow for the in vitro kinase inhibition assay.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis culture_cells Culture Cells treat_cells Treat with Compound or Vehicle culture_cells->treat_cells aliquot_cells Aliquot Cell Suspension treat_cells->aliquot_cells heat_samples Heat Samples at Different Temperatures aliquot_cells->heat_samples lyse_cells Cell Lysis heat_samples->lyse_cells centrifuge Centrifuge to Separate Soluble Fraction lyse_cells->centrifuge quantify_protein Quantify Soluble Target Protein centrifuge->quantify_protein generate_curves Generate Melting Curves (ΔTm Calculation) quantify_protein->generate_curves

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This guide provides a structured approach to assessing the cross-reactivity of novel kinase inhibitors, using the hypothetical compound CMPD-X as an example. By employing a combination of in vitro kinase profiling and cellular target engagement assays, researchers can gain a comprehensive understanding of a compound's selectivity. The provided protocols and workflows serve as a foundation for designing and executing robust cross-reactivity studies, which are crucial for the successful development of safe and effective targeted therapies. The dysregulation of kinase activity is implicated in numerous diseases, making kinome profiling a pivotal tool in drug discovery and target validation.[10] Commercial services are available to perform broad kinase screening, which is essential for identifying selective and potent inhibitors.[11][12][13]

References

A Comparative Guide to 4-Chloro-2-methylpyrimidine-5-carboxylic acid and Other Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic scaffolds are fundamental components in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Their structural diversity and ability to engage in various biological interactions make them privileged structures in the design of novel therapeutics.[1][4] Among these, pyrimidine derivatives have garnered significant attention for their potent activity as anticancer agents, particularly as protein kinase inhibitors.[5][6] This guide provides a comparative analysis of 4-Chloro-2-methylpyrimidine-5-carboxylic acid against other key heterocyclic building blocks, offering insights into their physicochemical properties, reactivity, and applications.

Physicochemical and Reactivity Comparison

The selection of a building block in a drug discovery campaign is heavily influenced by its physicochemical properties and synthetic tractability. The following table summarizes key parameters for this compound and two other widely used heterocyclic building blocks: 5-Bromonicotinic acid and 5-Bromoindole-2-carboxylic acid.

PropertyThis compound5-Bromonicotinic acid5-Bromoindole-2-carboxylic acid
Molecular Formula C₆H₅ClN₂O₂[7]C₆H₄BrNO₂[8]C₉H₆BrNO₂[9]
Molecular Weight ( g/mol ) 172.57[7]202.01[8][10]240.05[9]
logP (Predicted) 1.1[7]1.54[8]3.17[9]
pKa (Predicted) Data not readily available3.08 ± 0.10[8]Data not readily available
Melting Point (°C) Data not readily available178 - 180[8]287 - 288[9]
Reactivity The chloro substituent at the 4-position and the carboxylic acid at the 5-position offer versatile handles for various coupling reactions, including Suzuki, Buchwald-Hartwig, and amide bond formations. The pyrimidine core is a known pharmacophore in kinase inhibitors.[11]The bromo group at the 5-position is a key site for cross-coupling reactions, while the carboxylic acid allows for amide coupling. It is a valuable intermediate in pharmaceutical synthesis.[12][13]The bromo substituent facilitates cross-coupling reactions, and the indole scaffold, along with the carboxylic acid, provides multiple points for diversification. It is a building block for various biologically active molecules.[14][15]

Synthetic Utility and Key Transformations

The true value of a building block lies in its ability to be readily and efficiently incorporated into more complex molecules. The chloro and bromo substituents on these heterocycles are particularly useful for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in medicinal chemistry.

A generalized workflow for the functionalization of these building blocks often involves an initial cross-coupling reaction followed by modification of the carboxylic acid group, or vice-versa.

G cluster_0 Route A: Cross-Coupling First cluster_1 Route B: Amide Coupling First Start_A Halogenated Heterocyclic Carboxylic Acid Suzuki_A Suzuki or Buchwald-Hartwig Cross-Coupling Start_A->Suzuki_A Aryl Boronic Acid/Ester or Amine, Pd Catalyst Amide_A Amide Coupling Suzuki_A->Amide_A Amine, Coupling Reagent Final_A Diversified Product A Amide_A->Final_A Start_B Halogenated Heterocyclic Carboxylic Acid Amide_B Amide Coupling Start_B->Amide_B Amine, Coupling Reagent Suzuki_B Suzuki or Buchwald-Hartwig Cross-Coupling Amide_B->Suzuki_B Aryl Boronic Acid/Ester or Amine, Pd Catalyst Final_B Diversified Product B Suzuki_B->Final_B

Caption: General synthetic workflows for functionalizing heterocyclic building blocks.

Application in Medicinal Chemistry: Targeting Kinase Signaling Pathways

Pyrimidine-based scaffolds are frequently found in kinase inhibitors.[5] Kinases, such as the Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[16][17] Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[18][19]

The pyrimidine core can act as a hinge-binder in the ATP-binding pocket of kinases, a key interaction for potent inhibition.[6] The substituents on the pyrimidine ring, derived from building blocks like this compound, can be tailored to achieve selectivity and desired physicochemical properties.

Below is a simplified diagram of the EGFR signaling pathway, which is often targeted by pyrimidine-based inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Grb2/Shc Adaptor Proteins Dimerization->Adaptor PI3K PI3K Dimerization->PI3K RAS Ras Adaptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below are representative protocols for two key transformations.

1. Protocol for Suzuki-Miyaura Cross-Coupling of a Heteroaryl Chloride

This protocol describes a general procedure for the palladium-catalyzed coupling of a heteroaryl chloride with an aryl boronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl boronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • SPhos (0.04 equiv)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the aryl boronic acid, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.

    • Add the catalyst premix to the reaction vessel, followed by additional 1,4-dioxane and water (e.g., a 4:1 ratio of dioxane to water).

    • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Protocol for Buchwald-Hartwig Amination of a Heteroaryl Chloride

This protocol outlines a general procedure for the palladium-catalyzed amination of a heteroaryl chloride.

  • Materials:

    • This compound derivative (e.g., an ester or amide) (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

    • XPhos (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • To an oven-dried reaction vessel, add the this compound derivative and NaOtBu.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add Pd₂(dba)₃ and XPhos to the vessel.

    • Add anhydrous toluene or 1,4-dioxane, followed by the amine.

    • Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Operational and Disposal Plan

I. Immediate Safety and Hazard Assessment

Before handling or disposing of 4-Chloro-2-methylpyrimidine-5-carboxylic acid, it is imperative to conduct a thorough risk assessment. Based on analogous compounds, this substance should be treated as hazardous.

A. Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coat, disposable sleeves, or a full chemical-resistant suitMinimizes skin exposure to spills.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filterRequired when working outside of a fume hood or if dust formation is likely.

B. Hazard Classification (Based on Analogous Compounds)

The following table summarizes the likely hazard classifications for this compound, based on data for similar compounds[4][5][6][7].

Hazard ClassGHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)May cause respiratory irritation.
Acute Toxicity (Oral)Category 5 (May be harmful)May be harmful if swallowed.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste. Avoid creating dust.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

III. Proper Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash. As a halogenated organic compound, it requires disposal as hazardous waste.

A. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, chemically compatible, and leak-proof container with a secure lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.

  • Segregation: This waste stream must be segregated from non-halogenated organic waste, acids, bases, and other incompatible materials.

B. Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

C. Final Disposal Method

The recommended method for the final disposal of this compound is incineration at a licensed and permitted hazardous waste disposal facility[8]. This process is designed to destroy the chemical structure and minimize environmental impact. Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal. Do not attempt to treat or dispose of this chemical on-site without proper authorization and equipment.

References

Personal protective equipment for handling 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-2-methylpyrimidine-5-carboxylic acid (CAS No. 933702-81-9) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as other chlorinated pyrimidines, and general principles of laboratory safety. It is imperative to conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. The procedures outlined are designed to ensure a safe laboratory environment through proper handling, use of personal protective equipment, and compliant disposal methods.

Hazard Analysis and Personal Protective Equipment (PPE)

Based on data from analogous chlorinated pyrimidine compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include skin, eye, and respiratory irritation. The following table summarizes the mandatory personal protective equipment.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles and Face ShieldWear splash-proof safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety goggles when there is a risk of splashing.[1]
Skin/Body Chemical-Resistant Gloves and Lab CoatWear chemical-resistant gloves (e.g., nitrile) at all times.[1] Disposable gloves should be changed immediately upon contamination. A flame-retardant lab coat or chemical-resistant apron should be worn and fully buttoned.[2]
Respiratory NIOSH/MSHA Approved RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation.[1][2] If engineering controls are insufficient or if dusts/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[1]
Feet Closed-Toe ShoesFully enclosed, chemical-resistant footwear must be worn in the laboratory.[3]

Operational Protocol: Step-by-Step Handling Procedure

A systematic approach to handling is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Prepare your designated workspace in a chemical fume hood.

  • Verify that all necessary PPE is available and in good condition.

  • Have spill cleanup materials (e.g., absorbent pads, sand, or vermiculite) readily available.[2]

2. Handling:

  • Don all required PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound in the fume hood. Avoid creating dust.

  • Keep the container tightly closed when not in use.[4]

  • Avoid all direct contact with the chemical.[4]

  • Do not eat, drink, or smoke in the work area.

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment after use.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this chemical, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., polyethylene or glass).[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]

Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.

G prep Preparation - Verify fume hood function - Assemble PPE - Prepare spill kit handling Handling - Don PPE - Weigh/handle in fume hood - Keep container sealed prep->handling experiment Experiment Execution - Perform reaction in fume hood - Monitor for any spills or exposure handling->experiment decon Decontamination - Clean workspace and equipment - Remove PPE correctly experiment->decon waste_collection Waste Collection - Collect all chemical waste - Segregate from other waste streams decon->waste_collection wash Personal Hygiene - Wash hands thoroughly decon->wash disposal Disposal - Label hazardous waste container - Store in designated area - Arrange for professional disposal waste_collection->disposal

Workflow for the safe handling and disposal of this compound.

Hypothetical Experimental Protocol: Synthesis of a Pyrimidine Derivative

This protocol describes a hypothetical synthesis using this compound and outlines the integrated safety steps.

Objective: To synthesize N-benzyl-4-chloro-2-methylpyrimidine-5-carboxamide.

Materials:

  • This compound

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Benzylamine

  • Triethylamine

  • Round-bottom flask, condenser, magnetic stirrer, and other standard glassware

  • Appropriate PPE

Procedure:

  • Preparation (in fume hood):

    • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Ensure all glassware is free of contaminants.

    • Don all required PPE: safety goggles, face shield, nitrile gloves, and a lab coat.

  • Activation of the Carboxylic Acid (in fume hood):

    • Weigh 1.0 g of this compound and add it to the round-bottom flask.

    • Under a nitrogen atmosphere, add 10 mL of dry DCM to the flask.

    • Slowly add 1.5 equivalents of thionyl chloride to the stirring suspension at 0°C.

    • Allow the reaction to stir at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

  • Amide Formation (in fume hood):

    • In a separate flask, dissolve 1.2 equivalents of benzylamine and 1.5 equivalents of triethylamine in 5 mL of dry DCM.

    • Cool the activated carboxylic acid mixture to 0°C.

    • Slowly add the benzylamine solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Decontamination and Disposal:

    • Quench any remaining reagents appropriately.

    • Collect all liquid and solid waste in a labeled hazardous waste container for halogenated organic compounds.

    • Clean all glassware and the work area thoroughly.

    • Dispose of all contaminated PPE in the appropriate solid waste stream.

    • Remove remaining PPE and wash hands thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.